VLX600
Description
Properties
Molecular Formula |
C17H15N7 |
|---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
6-methyl-N-[(Z)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C17H15N7/c1-10-6-5-7-12-14(10)19-16-15(12)22-24-17(20-16)23-21-11(2)13-8-3-4-9-18-13/h3-9H,1-2H3,(H2,19,20,23,24)/b21-11- |
InChI Key |
UQOSBPRTQFFUOA-NHDPSOOVSA-N |
Isomeric SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)N/N=C(/C)\C4=CC=CC=N4 |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=C(C)C4=CC=CC=N4 |
Origin of Product |
United States |
Foundational & Exploratory
VLX600: A Technical Guide on Iron Chelation and Mitochondrial Dysfunction in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VLX600 is a novel small molecule that has garnered interest in oncology for its unique mechanism of action targeting the metabolic vulnerabilities of cancer cells. As an iron chelator, this compound disrupts intracellular iron homeostasis, leading to profound mitochondrial dysfunction and subsequent cell death. This is particularly effective in the metabolically compromised microenvironments characteristic of solid tumors. Preclinical studies have demonstrated its efficacy in various cancer models, including colon cancer and neuroblastoma, and a Phase I clinical trial has provided initial safety data in patients with advanced solid tumors. This technical guide provides a comprehensive overview of the core mechanisms of this compound, focusing on its role in iron chelation and the induction of mitochondrial dysfunction, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Core Mechanism of Action: Iron Chelation and Mitochondrial Targeting
This compound functions primarily as an iron chelator, interfering with intracellular iron metabolism.[1][2] Iron is a critical cofactor for numerous cellular processes, including the electron transport chain (ETC) within the mitochondria, which is essential for aerobic respiration and ATP production. By sequestering intracellular iron, this compound inhibits the function of iron-dependent enzymes and proteins within the mitochondria.[3][4]
This disruption of the mitochondrial ETC leads to an inhibition of oxidative phosphorylation (OXPHOS), resulting in a bioenergetic catastrophe characterized by decreased cellular ATP levels and a reduction in the oxygen consumption rate.[5] This mechanism is particularly potent against cancer cells in the poorly vascularized and nutrient-deprived regions of solid tumors, which are often resistant to conventional chemotherapies.[5][6]
Quantitative Preclinical and Clinical Data
The following tables summarize the key quantitative findings from preclinical and clinical investigations of this compound.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| HCT 116 (spheroid) | Colon Carcinoma | 10 µM | [5] |
| IMR-32 | Neuroblastoma (MYCN-amplified) | 206 ± 9 nM | [3] |
| Sk-N-BE(2) | Neuroblastoma (MYCN-amplified) | 326 ± 37 nM | [3] |
| Human Colon Tumor Cells | Colon Cancer | ~6.5 µM | [3] |
| Various Cancer Cell Lines | Multiple | 0.039 to 0.51 µM | [7] |
Table 2: Phase I Clinical Trial of this compound (NCT02222363)
| Parameter | Finding | Reference |
| Study Design | Open-label, dose-escalation ("3+3" design) | [8][9] |
| Patient Population | 19 patients with refractory advanced solid tumors | [1] |
| Dosing Regimen | Intravenous infusion on Days 1, 8, and 15 of a 28-day cycle | [1][8] |
| Dose Levels | 10, 20, 40, 80, 160, and 210 mg | [8] |
| Maximum Tolerated Dose (MTD) | Not identified due to early study closure | [1] |
| Dose-Limiting Toxicities (DLTs) | None observed | [1] |
| Most Frequent Drug-Related Adverse Events | Fatigue, nausea, constipation, vomiting, increased alkaline phosphatase, anemia, decreased appetite | [1] |
| Efficacy | No objective responses; 6 patients (32%) had stable disease as best response | [1] |
Key Signaling Pathways Affected by this compound
This compound's mechanism of action converges on several critical signaling pathways involved in cancer cell survival and proliferation.
HIF-1α Signaling Pathway
In response to the mitochondrial dysfunction and hypoxic-like state induced by this compound, cancer cells often upregulate the hypoxia-inducible factor 1-alpha (HIF-1α).[5][10] This transcription factor promotes a metabolic shift towards glycolysis to compensate for the loss of mitochondrial ATP production.[5]
References
- 1. A phase I study of the safety and tolerability of this compound, an Iron Chelator, in patients with refractory advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iron Chelator this compound Inhibits Mitochondrial Respiration and Promotes Sensitization of Neuroblastoma Cells in Nutrition-Restricted Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron Chelator this compound Inhibits Mitochondrial Respiration and Promotes Sensitization of Neuroblastoma Cells in Nutrition-Restricted Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
The Role of VLX600 as an OXPHOS Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VLX600 is a novel small molecule that has garnered significant interest in the field of oncology for its unique mechanism of action as an inhibitor of oxidative phosphorylation (OXPHOS). As a lipophilic cation and iron chelator, this compound preferentially targets the mitochondria of cancer cells, particularly quiescent cells residing in the metabolically compromised tumor microenvironment.[1][2][3] By disrupting mitochondrial respiration, this compound triggers a bioenergetic catastrophe, leading to cancer cell death. This technical guide provides an in-depth overview of the core mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Introduction
Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation and survival. While glycolysis is a well-known hallmark of cancer metabolism, many cancer cells, especially those in nutrient-deprived and hypoxic tumor regions, rely on mitochondrial oxidative phosphorylation for energy production and survival.[4] This dependency presents a therapeutic vulnerability. This compound was identified as a compound that effectively targets these metabolically stressed cancer cells.[5] It is a triazinoindolyl-hydrazone compound that functions as an iron chelator, interfering with intracellular iron metabolism and subsequently inhibiting mitochondrial respiration.[6][7] This disruption of OXPHOS makes this compound a promising agent for targeting quiescent cancer cells that are often resistant to conventional chemotherapies.[8]
Mechanism of Action
This compound's primary mechanism of action is the inhibition of mitochondrial oxidative phosphorylation.[9] This is achieved through its ability to chelate iron, an essential cofactor for the iron-sulfur clusters within the electron transport chain (ETC) complexes.[3][6] this compound has been reported to inhibit complexes I, II, and IV of the ETC.[7] The inhibition of OXPHOS leads to a cascade of cellular events:
-
Decreased Mitochondrial Respiration: this compound significantly reduces the oxygen consumption rate (OCR) in cancer cells, indicating a direct inhibition of the electron transport chain.[10]
-
ATP Depletion: The halt in oxidative phosphorylation leads to a sharp decline in cellular ATP levels, creating a severe energy crisis.[7]
-
Induction of a Glycolytic Shift: To compensate for the loss of mitochondrial ATP production, cancer cells attempt to upregulate glycolysis. This adaptive response is mediated by the stabilization of Hypoxia-Inducable Factor 1-alpha (HIF-1α).[4][5]
-
Autophagy Induction: The profound bioenergetic stress triggers autophagy, a cellular self-degradation process. While initially a survival mechanism, excessive or sustained autophagy can lead to a form of programmed cell death.[2][8]
-
mTOR Pathway Inhibition: this compound has been shown to inhibit the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[7]
This multi-faceted mechanism ultimately leads to a bioenergetic catastrophe, particularly in the nutrient-limited and hypoxic conditions of the tumor microenvironment, where cells are unable to sustain their energy demands through glycolysis alone.[4]
Quantitative Data
The efficacy of this compound has been quantified across various cancer cell lines and experimental conditions.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT 116 | Colon Carcinoma | ~10 | [5] |
| HT-29 | Colon Carcinoma | Not specified | [5] |
| IMR-32 | Neuroblastoma | ~0.2-0.4 | [7] |
| Sk-N-BE(2) | Neuroblastoma | ~0.2-0.4 | [7] |
| U251 | Glioblastoma | Not specified | [8] |
| NCH644 | Glioblastoma Stem-like | Not specified | [8] |
| Various | Ovarian Cancer | Not specified | [9] |
| Various | Six different human cancer cell lines | 0.039 - 0.51 | [2] |
Table 2: Effect of this compound on Oxygen Consumption Rate (OCR)
| Cell Line | This compound Concentration | % Reduction in Basal OCR | Reference |
| IMR-32 | 200 nM | Significant reduction | [10] |
| IMR-32 | 400 nM | Significant reduction | [10] |
| Sk-N-BE(2) | 200 nM | Significant reduction | [10] |
| Sk-N-BE(2) | 400 nM | Significant reduction | [10] |
Table 3: Effect of this compound on Cellular ATP Levels
| Cell Line | This compound Concentration | Effect on ATP Levels | Reference |
| HCT 116 | Not specified | Decrease | [5] |
| Neuroblastoma cells | Not specified | Decrease | [7] |
Signaling Pathways
The cellular response to this compound involves the modulation of several key signaling pathways.
HIF-1α-Mediated Glycolytic Shift
Inhibition of OXPHOS by this compound mimics a hypoxic state, leading to the stabilization of the alpha subunit of the transcription factor HIF-1.[4] Stabilized HIF-1α translocates to the nucleus and promotes the transcription of genes involved in glycolysis.[4][5] This is an adaptive response to generate ATP under anaerobic conditions.
mTOR Pathway Inhibition
The mTOR pathway is a critical regulator of cell growth and metabolism, and its activity is tightly linked to cellular energy status. The decrease in cellular ATP levels caused by this compound leads to the inhibition of mTOR signaling.[7] This contributes to the anti-proliferative effects of this compound.
Autophagy Induction
The cellular stress induced by this compound, including energy depletion and mitochondrial damage, is a potent trigger for autophagy.[2][8] This process involves the formation of autophagosomes that engulf cellular components and deliver them to lysosomes for degradation. The role of autophagy in response to this compound can be context-dependent, acting as a survival mechanism in some cases and contributing to cell death in others.
Experimental Protocols
Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.
Protocol:
-
Seed 10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 24 or 48 hours.
-
Measure cell viability using an ATP-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Luminescence is proportional to the amount of ATP present, which is an indicator of metabolically active cells.
-
Calculate the IC50 value from the dose-response curve.[7]
Oxygen Consumption Rate (OCR) Measurement (Seahorse XF Analyzer)
Objective: To measure the effect of this compound on mitochondrial respiration.
Protocol:
-
Seed cells in a Seahorse XF cell culture microplate at an appropriate density.
-
The day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Prepare the injector ports of the Seahorse sensor cartridge with this compound and other mitochondrial stressors (e.g., oligomycin, FCCP, rotenone/antimycin A) for a Mito Stress Test.
-
Place the cell plate in the Seahorse XF Analyzer and perform the assay.
-
Basal OCR is measured before the injection of any compounds. Subsequent injections reveal key parameters of mitochondrial function.[10][11]
Western Blot for Signaling Pathway Analysis
Objective: To analyze the protein expression and phosphorylation status of key components of the HIF-1α and mTOR pathways.
Protocol:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against HIF-1α, phospho-mTOR, total mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[1]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[6]
Conclusion
This compound represents a promising therapeutic strategy for targeting the metabolic vulnerabilities of cancer cells, particularly the quiescent populations that contribute to tumor recurrence and therapy resistance. Its mechanism as an OXPHOS inhibitor, driven by iron chelation, leads to a cascade of events including energy depletion, a compensatory glycolytic switch, and the induction of autophagy, ultimately resulting in cancer cell death. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar metabolic inhibitors in oncology. Further investigation into the detailed interplay of the signaling pathways and the development of combination therapies are warranted to fully exploit the clinical potential of this novel anti-cancer agent.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. A Comparative Study on the Complexation of the Anticancer Iron Chelator this compound with Essential Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. content.protocols.io [content.protocols.io]
- 5. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Iron Chelator this compound Inhibits Mitochondrial Respiration and Promotes Sensitization of Neuroblastoma Cells in Nutrition-Restricted Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. proteolysis.jp [proteolysis.jp]
- 10. agilent.com [agilent.com]
- 11. escholarship.org [escholarship.org]
VLX600-Induced Autophagy in Tumor Spheroids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VLX600 is a novel small molecule that has garnered significant interest in oncology research for its unique mechanism of action, particularly its ability to target quiescent and metabolically stressed cancer cells often found in the poorly vascularized regions of solid tumors. A key aspect of this compound's activity is its ability to induce autophagy, a cellular self-degradation process, in tumor spheroids, which are three-dimensional cell culture models that mimic the microenvironment of solid tumors. This technical guide provides an in-depth overview of the core mechanisms, experimental protocols, and quantitative data related to this compound-induced autophagy in these preclinical models.
This compound acts as an iron chelator and an inhibitor of oxidative phosphorylation (OXPHOS).[1][2][3] This dual action leads to a bioenergetic catastrophe within cancer cells, which triggers a complex cellular response, including autophagy. In some cancer types, such as glioblastoma, this autophagic response is lethal to the cancer cells, representing a form of autophagy-dependent cell death.[1][2][3] Conversely, in other contexts, like colon cancer, autophagy may serve as a protective mechanism, and its inhibition can enhance the cytotoxic effects of this compound.[4] Understanding the nuances of this process is critical for the strategic development of this compound as a potential therapeutic agent.
Core Mechanism of Action
The induction of autophagy by this compound in tumor spheroids is a multi-step process initiated by the disruption of mitochondrial function and cellular iron homeostasis.
-
Iron Chelation and OXPHOS Inhibition : this compound's primary action is the chelation of intracellular iron, which is a critical cofactor for the electron transport chain. This, coupled with direct inhibition of oxidative phosphorylation, leads to a sharp decline in mitochondrial respiration.[1][5]
-
Bioenergetic Stress : The inhibition of OXPHOS results in a significant drop in cellular ATP levels.[4] This energy depletion is a potent trigger for cellular stress responses.
-
AMPK Activation : The decrease in the ATP:AMP ratio leads to the phosphorylation and activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[4]
-
mTORC1 Signaling Modulation : Activated AMPK can inhibit the mammalian target of rapamycin complex 1 (mTORC1), a key negative regulator of autophagy.[6][7] By inhibiting mTORC1, the cell's primary brake on autophagy is released.
-
Induction of Mitophagy : this compound specifically induces mitophagy, the selective autophagic degradation of mitochondria. This is evidenced by the increased expression and mitochondrial localization of mitophagy receptors such as BNIP3 and BNIP3L.[1][2]
-
Autophagosome Formation : The culmination of these signaling events is the formation of autophagosomes, which engulf damaged organelles and cellular components, leading to their degradation upon fusion with lysosomes.[8][9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of this compound-induced autophagy and a typical experimental workflow for its analysis in tumor spheroids.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The iron chelator and OXPHOS inhibitor this compound induces mitophagy and an autophagy-dependent type of cell death in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms for mTORC1 activation and synergistic induction of apoptosis by ruxolitinib and BH3 mimetics or autophagy inhibitors in JAK2-V617F-expressing leukemic cells including newly established PVTL-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Assays to Monitor Autophagy Progression in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to VLX600's Impact on Intracellular Iron Metabolism
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of VLX600, a novel anti-cancer agent, and its intricate effects on the intracellular iron metabolism of tumor cells. By consolidating preclinical and clinical data, this guide details the compound's mechanism of action, impact on mitochondrial function, and the resultant cellular consequences, offering a valuable resource for professionals in oncology and drug development.
Introduction: this compound - A Novel Iron Chelator in Oncology
This compound (6-methyl-3-{(2E)-2-[1-(2-pyridinyl)ethylidene]hydrazino}-5H-[1][2][3]triazino[5,6-b]indole) is an investigational small molecule initially developed as a therapeutic agent for solid tumors.[1] Its primary mechanism of action is the chelation of intracellular iron, leading to a cascade of events that culminate in cancer cell death.[2][4] Notably, this compound has shown efficacy in targeting quiescent, dormant cells often found in the metabolically compromised and hypoxic microenvironments of solid tumors, which are typically resistant to conventional chemotherapies.[3][5] The compound's ability to interfere with fundamental cellular processes by disrupting iron homeostasis makes it a first-in-class molecule with a unique therapeutic profile.[6]
Core Mechanism: Disruption of Intracellular Iron Homeostasis
This compound functions as a potent iron chelator, designed specifically to interfere with intracellular iron metabolism.[1][4] This activity is central to its anti-neoplastic effects.
Interaction with Iron Ions
Studies have demonstrated that this compound interacts with both ferric (Fe³⁺) and ferrous (Fe²⁺) ions.[7][8] Spectrophotometric analysis indicates that while this compound forms complexes with Fe(III), a subsequent redox reaction occurs, suggesting a strong preference for chelating Fe(II).[2] This targeted depletion of the intracellular labile iron pool is the initiating event in its mechanism of action. The cytotoxic effects of this compound can be significantly rescued by the extracellular addition of iron, confirming that its primary mechanism is dependent on iron chelation.[9][10]
Impact on Mitochondrial Respiration and Bioenergetics
The most profound consequence of this compound-mediated iron depletion is the severe inhibition of mitochondrial respiration, also known as oxidative phosphorylation (OXPHOS).[3][11] Iron is an indispensable cofactor for iron-sulfur clusters and heme groups within the protein complexes of the electron transport chain (ETC).[12]
-
Inhibition of ETC Complexes: this compound has been reported to inhibit mitochondrial complexes I, II, and IV.[13][14] This disruption halts the flow of electrons, leading to a sharp decrease in the mitochondrial oxygen consumption rate (OCR).[11][14]
-
Bioenergetic Catastrophe: The inhibition of OXPHOS leads to a state described as "bioenergetic catastrophe," characterized by a dramatic reduction in cellular ATP levels.[4][11] To compensate, cancer cells attempt to upregulate glycolysis.[14] However, in the nutrient-poor environment of a solid tumor, this compensatory mechanism is often insufficient, leading to energy starvation and cell death.[3] This selective vulnerability of cancer cells in metabolically stressed environments is a key aspect of this compound's therapeutic potential.[6][11]
The proposed mechanism by which this compound induces mitochondrial dysfunction is visualized in the signaling pathway diagram below.
Caption: Proposed signaling pathway of this compound.
Regulation of Key Iron Metabolism Proteins
By inducing a state of profound intracellular iron deficiency, this compound is expected to activate the cellular iron-sensing machinery, primarily the Iron Regulatory Protein (IRP)/Iron Responsive Element (IRE) system.[15][16]
-
IRP/IRE System: In iron-depleted conditions, IRP1 and IRP2 bind to IREs on specific mRNAs to post-transcriptionally regulate their expression.[15][17]
-
Ferritin: IRPs bind to the 5' UTR of ferritin (heavy and light chain) mRNA, blocking its translation. This action is designed to prevent the storage of already scarce iron.[16]
-
Transferrin Receptor 1 (TfR1): IRPs bind to the 3' UTR of TfR1 mRNA, stabilizing the transcript and increasing its translation. This leads to the synthesis of more receptors to enhance iron uptake from the extracellular environment.[17][18]
-
Therefore, treatment with this compound is predicted to lead to decreased intracellular levels of ferritin and increased expression of the transferrin receptor, reflecting the cell's attempt to counteract the drug-induced iron starvation.
Cellular Consequences and Therapeutic Implications
The disruption of iron metabolism and mitochondrial function by this compound triggers specific cellular death pathways, particularly in cancer cells.
Induction of Autophagy-Dependent Cell Death (ADCD)
In glioblastoma (GBM) cells, this compound induces a caspase-independent form of cell death that is reliant on the autophagy machinery.[9][10] This process, termed Autophagy-Dependent Cell Death (ADCD), is accompanied by the induction of mitophagy—the selective autophagic clearance of damaged mitochondria.[13][19] This suggests that for certain cancer types, the lethal effects of this compound are intrinsically linked to the cell's own recycling pathways being turned self-destructive.
Efficacy Against Quiescent and Hypoxic Tumor Cells
A significant advantage of this compound is its ability to effectively kill dormant cancer cells located in the poorly vascularized, hypoxic regions of solid tumors.[3][5][6] These cells have limited ability to compensate for inhibited mitochondrial function by increasing glycolysis, making them uniquely vulnerable to the "bioenergetic catastrophe" induced by this compound.[3]
Quantitative Data Summary
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity across a range of human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) | Citation(s) |
| HCT 116 | Colon Carcinoma | ~0.039 - 0.51 | [2][11] |
| HT-29 | Colon Adenocarcinoma | (within range) | [11] |
| U251 | Glioblastoma | (not specified) | [9][10] |
| NCH644 | Glioma Stem-like Cells | (not specified) | [9][10] |
| IMR-32 | Neuroblastoma (MYCN-amp) | 0.206 ± 0.009 | [14] |
| Sk-N-BE(2) | Neuroblastoma (MYCN-amp) | 0.326 ± 0.037 | [14] |
Note: The IC₅₀ range of 0.039 to 0.51 µM was reported for a panel of six different human cancer cell lines.[2]
Phase I Clinical Trial Data (NCT02222363)
A Phase I study was conducted to evaluate the safety and tolerability of this compound in patients with refractory advanced solid tumors.[1][4]
| Parameter | Finding | Citation(s) |
| Patient Population | 19 enrolled, 17 received at least one dose | [1] |
| Administration | Intravenous infusion on Days 1, 8, and 15 of a 28-day cycle | [1][20] |
| Dose Escalation | Cohorts from 10 mg up to 135 mg were tested | [1][20][21] |
| Maximum Tolerated Dose (MTD) | Not identified due to early study closure (slow recruitment) | [1] |
| Dose-Limiting Toxicities (DLTs) | None observed | [1] |
| Most Frequent Drug-Related AEs | Fatigue, nausea, constipation, vomiting, increased alkaline phosphatase, anemia, decreased appetite | [1] |
| Efficacy | No objective responses; 6 patients (32%) had stable disease as best response | [1] |
| Conclusion | This compound was reasonably well tolerated, supporting further clinical exploration | [1] |
Key Experimental Protocols
In Vitro Cell Viability and Clonogenicity Assay (Colon Carcinoma Spheroids)
This protocol is adapted from methodologies used to assess this compound's efficacy in 3D tumor models.[11]
-
Cell Culture: Human colon carcinoma HCT 116 cells are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% FBS and antibiotics.
-
Spheroid Formation: Cells are seeded into ultra-low attachment plates (e.g., Corning) at a density of 5,000 cells per well to allow for the formation of 3D spheroids over 3-4 days.
-
This compound Treatment: Spheroids are treated with varying concentrations of this compound (e.g., 0-20 µM) for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a luminescent assay, such as the CellTiter-Glo® 3D Cell Viability Assay (Promega), which quantifies ATP levels. Luminescence is read on a plate reader.
-
Clonogenicity Assay: Following treatment, spheroids are collected, washed, and dissociated into single cells using trypsin. A known number of viable cells (e.g., 500) are re-plated into 6-well plates and cultured for 10-14 days.
-
Colony Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing >50 cells are counted to determine the surviving fraction.
-
Data Analysis: IC₅₀ values are calculated from the viability data, and the surviving fraction is plotted against the this compound concentration.
Caption: Workflow for assessing this compound's effect on tumor spheroids.
Oxygen Consumption Rate (OCR) Measurement
This protocol is for assessing mitochondrial function in response to this compound.[14]
-
Cell Seeding: Seed cancer cells (e.g., IMR-32 neuroblastoma cells) into a Seahorse XF Cell Culture Microplate at an optimized density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with the desired concentration of this compound for a specified time (e.g., 4 hours) prior to the assay.
-
Assay Preparation: Wash the cells and replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4. Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.
-
Seahorse XF Analyzer: Load the plate into a Seahorse XF Analyzer. The assay protocol involves sequential injections of mitochondrial stress test compounds:
-
Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient, inducing maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: The OCR is measured in real-time. The software calculates key parameters of mitochondrial function, such as basal respiration, maximal respiration, and ATP production. A significant reduction in these parameters after this compound treatment indicates mitochondrial inhibition.
Summary and Future Directions
This compound represents a promising therapeutic strategy that exploits the unique metabolic vulnerabilities of cancer cells, particularly their dependence on iron. By chelating intracellular iron, this compound inhibits mitochondrial respiration, leading to a bioenergetic crisis and cell death, with pronounced efficacy against the quiescent cell populations that drive tumor recurrence.[1][3] The compound was found to be reasonably well-tolerated in a Phase I clinical trial.[1] Future research should focus on identifying predictive biomarkers of response, exploring synergistic combinations with other agents (such as glycolysis inhibitors or conventional chemotherapy), and further elucidating its precise interactions with the complex machinery of iron homeostasis.[11][14]
Caption: How this compound causes "bioenergetic catastrophe" in cancer cells.
References
- 1. A phase I study of the safety and tolerability of this compound, an Iron Chelator, in patients with refractory advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comparative Study on the Complexation of the Anticancer Iron Chelator this compound with Essential Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New drug candidate starves dormant cancer cells - Uppsala University [uu.se]
- 4. researchgate.net [researchgate.net]
- 5. mb.cision.com [mb.cision.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. This compound, an anticancer iron chelator, exerts antimicrobial effects on Mycobacterium abscessus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an anticancer iron chelator, exerts antimicrobial effects on Mycobacterium abscessus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. The iron chelator and OXPHOS inhibitor this compound induces mitophagy and an autophagy-dependent type of cell death in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. | BioWorld [bioworld.com]
- 12. Mitochondrial iron–sulfur clusters: Structure, function, and an emerging role in vascular biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Iron Chelator this compound Inhibits Mitochondrial Respiration and Promotes Sensitization of Neuroblastoma Cells in Nutrition-Restricted Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mammalian iron metabolism and its control by iron regulatory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The physiological functions of iron regulatory proteins in iron homeostasis - an update [frontiersin.org]
- 17. [The role of iron regulatory proteins (IRPs) in the regulation of systemic iron homeostasis: lessons from studies on IRP1 and IRP2 knock out mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Regulation of the Iron Regulatory Proteins by Reactive Nitrogen and Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. researchgate.net [researchgate.net]
Investigating the Antimicrobial Properties of VLX600: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VLX600, a novel small molecule initially investigated for its anti-cancer properties, has demonstrated significant antimicrobial potential. This technical guide provides an in-depth overview of the known antimicrobial activities of this compound, with a focus on its mechanism of action, spectrum of activity, and synergistic potential. This document synthesizes available data, details relevant experimental protocols, and presents key information in a structured format to support further research and development in this promising area.
Introduction
The rising threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents with unconventional mechanisms of action. This compound, a compound known to interfere with cellular iron metabolism, has emerged as a candidate for antimicrobial drug repurposing. Its primary mechanism, the chelation of iron, targets a fundamental requirement for microbial growth and survival, suggesting a broad-spectrum potential and a lower propensity for resistance development. This guide serves as a comprehensive resource for understanding and investigating the antimicrobial properties of this compound.
Mechanism of Action: Iron Chelation
The primary antimicrobial mechanism of this compound is its ability to chelate iron, an essential nutrient for virtually all microbial life.[1][2][3][4] Iron is a critical cofactor for numerous enzymatic reactions, including those involved in cellular respiration and DNA synthesis. By sequestering both ferric (Fe³⁺) and ferrous (Fe²⁺) ions, this compound effectively starves bacteria of this vital element, leading to the inhibition of growth and proliferation.[1][2] The antimicrobial activity of this compound is abrogated in the presence of supplemental iron, confirming its mechanism of action.[1][2][3][4]
Antibacterial Spectrum of Activity
This compound has demonstrated broad-spectrum antibacterial activity against a range of Gram-positive and Gram-negative bacteria, as well as mycobacteria.
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The following table summarizes the reported MIC values of this compound against various bacterial species.
| Bacterial Species | Strain(s) | MIC (µg/mL) | Reference |
| Mycobacterium abscessus | Various strains | 4 - 16 | [1][2] |
| Escherichia coli | Not specified | 16 | [3][4] |
| Staphylococcus aureus | Not specified | 16 | [3][4] |
| Pseudomonas aeruginosa | Not specified | 4 | [3][4] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The Minimum Inhibitory Concentration (MIC) of this compound is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland
-
96-well microtiter plates
-
Spectrophotometer (for OD600 readings)
Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate.
-
Prepare the bacterial inoculum by suspending colonies in a suitable broth to match a 0.5 McFarland turbidity standard.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well of the microtiter plate containing the this compound dilutions with the bacterial suspension. Include a growth control well (bacteria without this compound) and a sterility control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours (or longer for slow-growing organisms like M. abscessus).
-
Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible growth. Alternatively, measure the optical density at 600 nm (OD600) and define the MIC as the lowest concentration that inhibits ≥90% of growth compared to the control.
Synergistic Activity with Conventional Antibiotics
This compound has been shown to exhibit synergistic effects when combined with conventional antibiotics, such as amikacin and clarithromycin, against Mycobacterium abscessus.[1][2] This suggests that this compound could potentially be used in combination therapies to enhance the efficacy of existing drugs and combat resistance.
Experimental Protocol: Checkerboard Assay for Synergy Testing
The checkerboard assay is a common method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
Materials:
-
Stock solutions of this compound and the second antibiotic
-
Appropriate broth medium (e.g., CAMHB)
-
Standardized bacterial inoculum
-
96-well microtiter plates
Procedure:
-
Prepare a 96-well plate with serial dilutions of this compound along the x-axis and the second antibiotic along the y-axis.
-
Each well will contain a unique combination of concentrations of the two agents.
-
Inoculate all wells with a standardized bacterial suspension.
-
Include rows and columns with each drug alone to determine their individual MICs under the assay conditions.
-
Incubate the plate under appropriate conditions.
-
After incubation, determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction. The FIC index is calculated as follows: FIC Index = FIC of drug A + FIC of drug B where FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone)
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Anti-Biofilm and Antifungal Properties (Data Gap)
While the antibacterial properties of this compound are established, there is currently a lack of published data specifically investigating its anti-biofilm and antifungal activities. However, given its mechanism of action as an iron chelator, it is plausible that this compound could exhibit activity against biofilms and fungal pathogens, as iron is crucial for these processes as well. Further research in these areas is warranted.
Proposed Experimental Protocol: Anti-Biofilm Activity (Crystal Violet Assay)
This protocol can be used to assess the ability of this compound to inhibit biofilm formation.
Materials:
-
This compound
-
Bacterial strain capable of biofilm formation
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or acetic acid (30%)
Procedure:
-
Prepare serial dilutions of this compound in the growth medium in a 96-well plate.
-
Inoculate the wells with a standardized bacterial suspension.
-
Incubate the plate for 24-48 hours to allow for biofilm formation.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilms with crystal violet solution for 15 minutes.
-
Wash the wells again with PBS to remove excess stain.
-
Solubilize the bound crystal violet with ethanol or acetic acid.
-
Measure the absorbance of the solubilized stain at a wavelength of ~570 nm. A reduction in absorbance in the presence of this compound indicates inhibition of biofilm formation.
Proposed Experimental Protocol: Antifungal Susceptibility Testing
Standardized methods from the Clinical and Laboratory Standards Institute (CLSI), such as the M27-A4 for yeasts and M38-A2 for filamentous fungi, can be adapted to test the antifungal activity of this compound. The protocol is similar to the bacterial broth microdilution assay, with modifications in the medium (e.g., RPMI-1640), inoculum preparation, and incubation conditions as specified in the CLSI documents.
Conclusion
This compound presents a promising avenue for the development of new antimicrobial therapies. Its well-defined mechanism of action, broad-spectrum antibacterial activity, and potential for synergistic combinations make it a compelling candidate for further investigation. Key areas for future research include a thorough evaluation of its anti-biofilm and antifungal properties, as well as in vivo efficacy studies. The protocols detailed in this guide provide a framework for researchers to further explore the antimicrobial potential of this intriguing compound.
References
- 1. Tobramycin and FDA-Approved Iron Chelators Eliminate Pseudomonas aeruginosa Biofilms on Cystic Fibrosis Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A chemical screen identifies structurally diverse metal chelators with activity against the fungal pathogen Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.illinois.edu [experts.illinois.edu]
The Iron Chelator VLX600: A Technical Guide to its Impact on Homologous Recombination
For Researchers, Scientists, and Drug Development Professionals
Introduction
VLX600 is a small molecule iron chelator that has demonstrated anticancer activity, particularly in metabolically stressed tumor microenvironments.[1][2] Initially identified for its ability to induce mitochondrial dysfunction, recent research has unveiled a critical role for this compound in the modulation of DNA repair pathways, specifically homologous recombination (HR).[1][3] This technical guide provides an in-depth overview of the mechanism by which this compound disrupts HR, summarizes key quantitative data from preclinical studies, and presents detailed experimental protocols for investigating its effects. The information herein is intended to equip researchers and drug development professionals with the necessary knowledge to explore the therapeutic potential of this compound as a sensitizing agent to therapies targeting HR-proficient cancers.
Core Mechanism of Action: Inhibition of Histone Lysine Demethylases and Disruption of Homologous Recombination
This compound's impact on homologous recombination is primarily mediated through its iron-chelating properties. Iron is an essential cofactor for a class of enzymes known as iron-dependent histone lysine demethylases (KDMs).[1][3] These enzymes play a crucial role in chromatin remodeling, a process vital for the recruitment of DNA repair proteins to sites of double-strand breaks (DSBs).[1][2][3]
By chelating iron, this compound inhibits the activity of KDMs.[1][3] This inhibition leads to a failure in the necessary chromatin modifications required for the recruitment of key HR proteins, most notably RAD51, to DSBs.[1][3] The absence of RAD51 at the site of damage prevents the initiation of strand invasion and subsequent repair through homologous recombination. This disruption of the HR pathway in otherwise HR-proficient cancer cells creates a synthetic vulnerability that can be exploited by other therapies.[1][3]
This mechanism of action positions this compound as a promising agent to sensitize tumors to poly(ADP-ribose) polymerase (PARP) inhibitors and platinum-based chemotherapies, which are particularly effective against HR-deficient tumors.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound's effect on homologous recombination and its synergistic interactions with other anticancer agents.
Table 1: Synergistic Effects of this compound with PARP Inhibitors and Cisplatin
| Cell Line | Combination Agent | This compound Concentration (nM) | Combination Agent Concentration | Combination Index (CI) | Effect | Reference |
| OVCAR-8 | Olaparib | 20-40 | Varies | < 1 | Synergistic | [1][2] |
| PEO14 | Olaparib | 20-40 | Varies | < 1 | Synergistic | [2] |
| OV90 | Olaparib | 20-40 | Varies | < 1 | Synergistic | [2] |
| OVCAR-8 | Cisplatin | Varies | Varies | < 1 | Synergistic | [3] |
| PEO1 (HR-deficient) | Olaparib | Varies | Varies | > 1 | Not Synergistic | [2][3] |
Combination Index (CI) values < 1 indicate synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Effect of this compound on RAD51 Foci Formation
| Cell Line | Treatment | This compound Concentration (nM) | Ionizing Radiation | Outcome | Reference |
| OVCAR-8 | This compound | 100 | 2 Gy | Reduced RAD51 foci formation | [1][4] |
| PEO1 | This compound | 100 | 2 Gy | Reduced RAD51 foci formation | [1][4] |
| OVCAR-8 | RI-1 (RAD51 inhibitor) | 50,000 | 2 Gy | Reduced RAD51 foci formation (Control) | [1][4] |
Table 3: Effect of this compound on Homologous Recombination as Measured by DR-GFP Reporter Assay
| Cell Line | This compound Concentration (nM) | % GFP-Positive Cells (Relative to Vehicle) | Reference |
| OVCAR-8-DR-GFP | 20 | ~75% | [3] |
| OVCAR-8-DR-GFP | 40 | ~50% | [3] |
| OVCAR-8-DR-GFP | 80 | ~25% | [3] |
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to characterize the impact of this compound on homologous recombination.
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment with this compound alone or in combination with other agents.
Materials:
-
Cancer cell lines (e.g., OVCAR-8, PEO14, OV90)
-
Complete cell culture medium
-
This compound
-
PARP inhibitor (e.g., olaparib) or Cisplatin
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Seed cells in 6-well plates at a density that allows for colony formation (e.g., 300-1200 cells/well) and allow them to adhere for 4 hours.[2]
-
Treat the cells with the indicated concentrations of this compound, the combination agent (e.g., olaparib), or both. Include a vehicle-only treated control.
-
Incubate the plates for 8 to 14 days, or until visible colonies are formed in the control wells.[2]
-
Remove the medium and gently wash the colonies with PBS.
-
Fix the colonies with 100% methanol for 10 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Manually count the number of colonies (typically >50 cells).
-
Normalize the colony counts to the vehicle-only treated controls.
-
Calculate the Combination Index (CI) values using the Chou-Talalay method to determine synergy, additivity, or antagonism.[5]
Immunofluorescence Staining for RAD51 and γ-H2AX Foci
This protocol is used to visualize and quantify the recruitment of RAD51 to sites of DNA double-strand breaks, marked by γ-H2AX foci.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound Disrupts Homologous Recombination and Synergizes with PARP Inhibitors and Cisplatin by Inhibiting Histone Lysine Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to VLX600: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
VLX600 is a novel small molecule that has garnered significant interest in the field of oncology for its unique mechanism of action. Initially identified in a screen for compounds cytotoxic to metabolically stressed cancer cells, this compound acts as an iron chelator, leading to the inhibition of mitochondrial oxidative phosphorylation (OXPHOS). This disruption of cellular energy metabolism preferentially targets quiescent and slow-growing cancer cells found in the nutrient-deprived microenvironments of solid tumors. Furthermore, this compound has been shown to interfere with DNA repair pathways, specifically homologous recombination, by inhibiting histone lysine demethylases. This multifaceted activity makes this compound a promising candidate for combination therapies, particularly with agents that induce DNA damage, such as PARP inhibitors and platinum-based chemotherapy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the intricate molecular mechanisms of this compound.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name (Z)-6-Methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-[1][2][3]triazino[5,6-b]indole, is a triazinoindolyl-hydrazone compound.[4] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₇H₁₅N₇ | [4] |
| Molecular Weight | 317.35 g/mol | [4] |
| Appearance | Dark yellow powder | [4] |
| Solubility | Soluble in DMSO (25 mg/mL) | [4] |
| SMILES String | CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=C(C)C4=CC=CC=N4 | [4] |
| Storage Temperature | -20°C | [4] |
Mechanism of Action
The primary mechanism of action of this compound is the chelation of intracellular iron, which is crucial for various cellular processes, including mitochondrial respiration.[1][5] By sequestering iron, this compound disrupts the function of iron-containing proteins within the mitochondria, leading to a cascade of downstream effects.
Inhibition of Mitochondrial Oxidative Phosphorylation (OXPHOS)
This compound's iron-chelating activity directly leads to the inhibition of mitochondrial oxidative phosphorylation (OXPHOS), the primary pathway for ATP production in most cells.[6][7] This bioenergetic catastrophe results in decreased ATP levels, which is particularly detrimental to cancer cells, especially those in nutrient-poor tumor microenvironments that are highly reliant on mitochondrial function.[4][8]
Modulation of Cellular Signaling Pathways
The energy stress induced by OXPHOS inhibition triggers several downstream signaling pathways:
-
AMPK Activation and mTORC1 Inhibition: The decrease in ATP levels leads to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. Activated AMPK, in turn, inhibits the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of cell growth and proliferation.[4] Inhibition of mTORC1 leads to the suppression of protein synthesis by inhibiting the phosphorylation of its downstream effectors, 4EBP1 and p70S6K.[4][6]
-
Induction of Autophagy: this compound has been shown to induce autophagy, a cellular process of self-digestion to recycle cellular components and provide energy during times of stress.[4][6][8] This is a complex response that can be both pro-survival and pro-death depending on the cellular context.
Caption: this compound's effect on the mTOR signaling pathway.
Disruption of Homologous Recombination (HR) DNA Repair
Beyond its metabolic effects, this compound has been identified as an inhibitor of the homologous recombination (HR) pathway, a critical mechanism for the repair of DNA double-strand breaks.[2] This activity is also linked to its iron-chelating properties, as it inhibits the function of iron-dependent histone lysine demethylases (KDMs), such as KDM4A and KDM4B.[2] These enzymes are crucial for chromatin remodeling at the sites of DNA damage to allow for the recruitment of repair proteins. By inhibiting KDMs, this compound prevents the recruitment of key HR proteins like RAD51 to the DNA break sites, thereby impairing the repair process.[2] This "BRCAness" phenotype sensitizes cancer cells to DNA-damaging agents.
Caption: this compound's disruption of the Homologous Recombination pathway.
Preclinical Efficacy and Clinical Data
In Vitro Cytotoxicity
This compound has demonstrated preferential cytotoxicity towards quiescent cells in colon cancer 3-D microtissues, with an IC50 of approximately 6 µM.[4] The table below summarizes the reported IC50 values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon Carcinoma | ~6 (in 3D microtissues) | [4] |
Note: More comprehensive public data on IC50 values across a wider range of cell lines is limited.
Phase I Clinical Trial (NCT02222363)
A Phase I, open-label, dose-escalation study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with refractory advanced solid tumors.[1][3]
Study Design:
-
Dosage and Administration: this compound was administered intravenously on days 1, 8, and 15 of a 28-day cycle.[1] Dose cohorts ranged from 10 mg to 210 mg.[3]
-
Patient Population: 19 patients were enrolled, with 17 receiving at least one dose of this compound.[1]
Key Findings:
-
Safety and Tolerability: The drug was reasonably well-tolerated.[1] The most frequently reported drug-related adverse events were fatigue, nausea, constipation, vomiting, increased alkaline phosphatase, anemia, and decreased appetite.[1] A grade 3 pulmonary embolism was observed at the 40 mg dose level.[1]
-
Maximum Tolerated Dose (MTD): The MTD was not reached as the study was closed early due to slow recruitment.[1]
-
Efficacy: No objective responses were observed, however, six patients (32%) had stable disease as their best response.[1]
Pharmacokinetics: Limited pharmacokinetic data from the trial is publicly available. The table below summarizes the reported parameters.
| Parameter | Value | Reference |
| Peak Plasma Concentration (Cmax) | >2.5 µmol/L | [2] |
| Elimination Half-life (t₁/₂) | >9 hours | [2] |
| Mean Residence Time | ~9 hours | [2] |
| Volume of Distribution | 1.1 to 5.1 L/kg | [2] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are summaries of methodologies used in key studies of this compound.
Cell Viability Assay
This protocol is adapted from studies investigating the cytotoxic effects of this compound.
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar ATP-based assay
-
Plate reader with luminescence detection capabilities
Procedure:
-
Seed cells in a 96-well plate at a density of 10,000 cells per well in 100 µL of complete medium.[9]
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Caption: Workflow for a cell viability assay with this compound.
Western Blot Analysis
This protocol is a general guideline for assessing changes in protein expression or phosphorylation status following this compound treatment.
Objective: To detect and quantify specific proteins (e.g., phosphorylated 4EBP1, RAD51) in cell lysates after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates or larger culture dishes
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This compound is a promising anti-cancer agent with a unique dual mechanism of action that involves the disruption of both cellular metabolism and DNA repair. Its ability to target quiescent cancer cells and to synergize with DNA-damaging agents opens up new therapeutic avenues, particularly for difficult-to-treat solid tumors. While the early clinical data showed good tolerability, further studies are needed to determine the optimal dosing and to identify patient populations that are most likely to benefit from this compound treatment. Future research should focus on elucidating the full spectrum of its molecular targets, exploring its potential in combination with a wider range of cancer therapies, and identifying predictive biomarkers to guide its clinical development. The in-depth understanding of its chemical properties and biological activities provided in this guide serves as a valuable resource for scientists and clinicians working towards harnessing the therapeutic potential of this compound.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Iron chelation inhibits mTORC1 signaling involving activation of AMPK and REDD1/Bnip3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.org [oncotarget.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. oncotarget.com [oncotarget.com]
- 7. Recent developments in catalysis and inhibition of the Jumonji histone demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversing oncogenic transformation with iron chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Preclinical Efficacy and In Vivo Studies of VLX600: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
VLX600 is an investigational small molecule that has garnered significant interest in the oncology research community due to its unique mechanism of action and potential for treating solid tumors. This document provides a comprehensive technical overview of the preclinical data supporting the development of this compound, with a focus on its in vivo efficacy. The information herein is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development.
This compound was initially identified in a screen for compounds demonstrating cytotoxicity against metabolically stressed tumors. Subsequent research has elucidated its function as an iron chelator that primarily targets mitochondrial respiration, leading to an energy crisis and subsequent cell death in cancer cells. This whitepaper will detail the preclinical evidence across various cancer models, present available quantitative data in a structured format, outline experimental methodologies, and provide visual representations of the key signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism centered on the disruption of iron homeostasis and mitochondrial function. As a potent iron chelator, this compound interferes with intracellular iron metabolism, which is crucial for numerous cellular processes, including the electron transport chain. This disruption leads to the inhibition of mitochondrial oxidative phosphorylation (OXPHOS), resulting in a severe depletion of cellular ATP. This "bioenergetic catastrophe" is particularly effective against cancer cells, which often have a high metabolic rate and are more vulnerable to disruptions in energy production.
Furthermore, this compound's mechanism extends beyond metabolic disruption. Studies have shown that it can induce an autophagy-dependent form of cell death in glioblastoma cells.[1] In ovarian cancer models, this compound has been demonstrated to disrupt homologous recombination (HR) DNA repair by inhibiting iron-dependent histone lysine demethylases (KDMs). This inhibition prevents the recruitment of essential repair proteins like RAD51 to sites of DNA damage, thereby sensitizing cancer cells to PARP inhibitors and platinum-based chemotherapies.[2][3][4][5]
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: Proposed mechanism of action of this compound in cancer cells.
In Vitro Efficacy
This compound has demonstrated potent cytotoxic activity across a range of human cancer cell lines. The following tables summarize the available half-maximal inhibitory concentration (IC50) data.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HCT116 | Colon Carcinoma | ~6 | [6] |
| HT29 | Colon Carcinoma | Not Specified | [6] |
| SW620 | Colon Carcinoma | Not Specified | [6] |
| HT8 | Colon Carcinoma | Not Specified | [6] |
| DLD1 | Colon Carcinoma | Not Specified | [6] |
| RKO | Colon Carcinoma | Not Specified | [6] |
| Sk-N-AS | Neuroblastoma (MYCN non-amplified) | Not Specified | |
| SH-SY5Y | Neuroblastoma (MYCN non-amplified) | Not Specified | |
| CHP-212 | Neuroblastoma (MYCN-amplified) | Not Specified | |
| Sk-N-BE(2) | Neuroblastoma (MYCN-amplified) | Not Specified | |
| IMR-32 | Neuroblastoma (MYCN-amplified) | Not Specified | |
| U251 | Glioblastoma | Not Specified | [7] |
| NCH644 | Glioblastoma Stem-like Cells | Not Specified | [7] |
| OVCAR-8 | Ovarian Cancer | Not Specified | [2][3][4][5] |
| PEO1 | Ovarian Cancer | Not Specified | [2][3][4][5] |
| OV90 | Ovarian Cancer | Not Specified | [2][3][4][5] |
Note: Specific IC50 values for many cell lines were not explicitly stated in the reviewed literature abstracts. The provided citation indicates studies where the cytotoxic effects were evaluated.
In Vivo Efficacy
Preclinical in vivo studies have been conducted to evaluate the anti-tumor activity of this compound in various xenograft models. These studies have generally demonstrated that this compound can inhibit tumor growth with little systemic toxicity.
Table 2: Summary of In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | Cell Line/Tumor Type | Dosing Regimen | Outcome | Citation |
| Colon Cancer | Nude Mice | HCT116 Xenografts | Not Specified | Anticancer activity | [8] |
| Colon Cancer | Nude Mice | HT29 Xenografts | Not Specified | Anticancer activity | [8] |
| Glioblastoma | Organotypic Brain Slice | NCH644 GSC Tumors | Not Specified | Complete tumor elimination | [7][9] |
| Ovarian Cancer | Not Specified | HGSOC patient-derived xenografts | Proposed for future studies | Synergy with PARP inhibitors and cisplatin suggested | [2][3][4][5] |
| Neuroblastoma | Patient-Derived Xenografts (PDXs) | MYCN-amplified NB | Proposed for future studies | Potential efficacy suggested | [10][11][12] |
Note: Detailed quantitative data on tumor growth inhibition (e.g., percentage of tumor growth inhibition, tumor volume curves) were not consistently available in the reviewed abstracts. The citations point to the studies where these models were used.
The following diagram illustrates a general workflow for a xenograft study.
Caption: A generalized workflow for in vivo xenograft studies.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections provide an overview of the methodologies commonly employed in the preclinical evaluation of this compound.
Cell Viability Assays
-
Cell Lines and Culture: A panel of human cancer cell lines (e.g., HCT116, U251, OVCAR-8) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C and 5% CO2.
-
Assay Principle: Cell viability is typically assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay. These assays measure metabolic activity, which is proportional to the number of viable cells.
-
Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with a range of concentrations of this compound for a specified period (e.g., 72 hours). After incubation, the respective assay reagent is added, and the absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The results are expressed as a percentage of the viability of untreated control cells. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vivo Xenograft Studies
-
Animal Models: Immunodeficient mice (e.g., nude or NOD-scid IL2R gamma null (NSG) mice) are commonly used to prevent rejection of human tumor xenografts. All animal experiments are conducted in accordance with institutional animal care and use committee guidelines.
-
Tumor Implantation: Cancer cells are harvested, washed, and resuspended in a suitable medium, sometimes mixed with Matrigel to enhance tumor formation. The cell suspension is then injected subcutaneously into the flank of the mice. For orthotopic models, cells are implanted into the organ of origin (e.g., the brain for glioblastoma).
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is typically administered via intraperitoneal or intravenous injection at a specified dose and schedule. The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored. At the end of the study, tumors are excised, weighed, and processed for histological and molecular analysis.
Homologous Recombination (HR) Assay
-
Cell Line: OVCAR-8-DR-GFP cells, which contain a stably integrated DR-GFP HR reporter cassette, are used.
-
Procedure: Cells are treated with this compound before the induction of DNA double-strand breaks by the I-SceI endonuclease. The repair of these breaks by HR results in the expression of GFP.
-
Analysis: The percentage of GFP-positive cells is quantified by flow cytometry to determine the efficiency of HR.
The following diagram illustrates the logical relationship in a combination therapy study design.
Caption: Logical flow for preclinical combination therapy studies.
Conclusion
The preclinical data for this compound demonstrate its potential as a novel anti-cancer agent with a distinct mechanism of action. Its ability to induce a bioenergetic crisis in tumor cells through iron chelation and inhibition of mitochondrial respiration, coupled with its capacity to disrupt DNA repair pathways, provides a strong rationale for its continued investigation. While the available in vivo data are promising, further studies with detailed quantitative endpoints are warranted to fully characterize its efficacy profile and to identify patient populations most likely to benefit from this therapeutic approach, both as a monotherapy and in combination with other agents. This technical whitepaper provides a foundational overview to guide future research and development efforts for this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound Disrupts Homologous Recombination and Synergizes with PARP Inhibitors and Cisplatin by Inhibiting Histone Lysine Demethylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound Disrupts Homologous Recombination and Synergizes with PARP Inhibitors and Cisplatin by Inhibiting Histone Lysine Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The iron chelator and OXPHOS inhibitor this compound induces mitophagy and an autophagy-dependent type of cell death in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Patient-derived xenografts and matched cell lines identify pharmacogenomic vulnerabilities in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Clinically relevant treatment of PDX models reveals patterns of neuroblastoma chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinically relevant treatment of PDX models reveals patterns of neuroblastoma chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for Determining the Effective Concentration of VLX600 In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction:
VLX600 is a novel anti-cancer agent that functions as an iron chelator, leading to the inhibition of mitochondrial respiration and subsequent bioenergetic catastrophe in tumor cells.[1] It has shown efficacy in targeting metabolically compromised cancer cells, particularly those in the hypoxic and nutrient-deprived regions of solid tumors.[2][3][4] These application notes provide a comprehensive guide to determining the effective in vitro concentration of this compound through various cell-based assays.
Data Presentation: Efficacy of this compound in Vitro
The following tables summarize the quantitative data on the effective concentrations of this compound from published studies.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Assay Type | Concentration | Effect | Reference |
| HCT 116 (human colon carcinoma) | Spheroid Cell Viability | IC50 = 10 µM | Potent reduction in cell viability | [5] |
| HCT 116 | Clonogenicity Assay | 6 µM | Reduction in clonogenicity of dispersed cells | [5] |
| Ovarian Cancer Cells (OVCAR-8, PEO14) | Homologous Recombination Assay | 100 nmol/L | Reduced RAD51 foci formation | [6] |
Table 2: Antimicrobial Activity of this compound
| Organism | Assay Type | Concentration (MIC) | Effect | Reference |
| Mycobacterium abscessus (various strains) | Broth Microdilution | 4 µg/mL - 16 µg/mL | Inhibition of growth | [7] |
Experimental Protocols
Detailed methodologies for key experiments to determine the effective concentration of this compound are provided below.
Cell Viability Assay (ATP-Based)
This protocol is adapted from a general cell viability assay and is suitable for determining the cytotoxic effects of this compound.[8][9]
Objective: To measure the number of viable cells in culture after treatment with this compound by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
96-well clear-bottom cell culture plates
-
Cancer cell line of interest (e.g., HCT 116)
-
Complete cell culture medium
-
ATP-based cell viability assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed 10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.[8] Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C and 5% CO2.[8]
-
ATP Measurement:
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add the amount of ATP assay reagent specified by the manufacturer's protocol (typically equal to the volume of cell culture medium in the well).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the cell viability against the log of this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol is designed to differentiate between live, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.[10]
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
This compound
-
24-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 24-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Cell Harvesting:
-
Collect the culture supernatant, which contains floating apoptotic cells.
-
Gently trypsinize the adherent cells and combine them with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol allows for the analysis of cell cycle distribution after this compound treatment.[11][12]
Objective: To determine if this compound induces cell cycle arrest at a specific phase.
Materials:
-
This compound
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.
-
Cell Harvesting: Harvest cells by trypsinization and centrifugation.
-
Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations: Signaling Pathways and Workflows
Signaling Pathway Diagrams
Caption: Mechanism of action of this compound in cancer cells.
Caption: Overview of the canonical Wnt/β-catenin signaling pathway.
Experimental Workflow Diagrams
Caption: Workflow for the ATP-based cell viability assay.
References
- 1. A phase I study of the safety and tolerability of this compound, an Iron Chelator, in patients with refractory advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New drug candidate starves dormant cancer cells - Uppsala University [uu.se]
- 3. mb.cision.com [mb.cision.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. | BioWorld [bioworld.com]
- 6. This compound Disrupts Homologous Recombination and Synergizes with PARP Inhibitors and Cisplatin by Inhibiting Histone Lysine Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an anticancer iron chelator, exerts antimicrobial effects on Mycobacterium abscessus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for In Vivo Studies of VLX600
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of VLX600 for in vivo research applications. The protocols and data presented are intended to guide researchers in the effective use of this investigational anti-cancer agent.
Introduction to this compound
This compound is a novel small molecule compound that has demonstrated selective cytotoxicity towards quiescent cancer cells, which are often found in the nutrient-deprived and hypoxic microenvironments of solid tumors.[1] Its mechanism of action involves the chelation of intracellular iron, leading to the inhibition of mitochondrial oxidative phosphorylation (OXPHOS). This disruption of cellular energy metabolism ultimately results in cancer cell death.[2] Key signaling pathways modulated by this compound include the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of the mammalian target of rapamycin (mTOR) pathway, specifically targeting the downstream effectors 4E-BP1 and p70S6K.
Quantitative Solubility Data
The solubility of this compound in various solvents is a critical factor for the preparation of formulations for in vivo studies. The following table summarizes the available quantitative solubility data for this compound.
| Solvent/Vehicle | Solubility (mg/mL) | Remarks |
| Dimethyl sulfoxide (DMSO) | ~20 - 25 | [1][3] |
| Dimethylformamide (DMF) | ~20 | [1][3] |
| Ethanol | ~1 | [1][3] |
| 10% DMSO in Corn Oil | 2.08 | [2] |
Signaling Pathway of this compound
This compound exerts its anti-cancer effects by modulating key cellular metabolic and growth pathways. The diagram below illustrates the proposed signaling cascade initiated by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for further dilution into final dosing formulations.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Aseptically weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 20 mg/mL).
-
Vortex the solution until the this compound powder is completely dissolved. Gentle warming may be applied if necessary.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Preparation of this compound Formulation for In Vivo Intravenous (IV) Administration
Objective: To prepare a biocompatible formulation of this compound suitable for intravenous administration in mouse models. This protocol is based on a formulation that achieves a solubility of 2.08 mg/mL.[2]
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
Sterile corn oil
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
-
Vortex mixer or sonicator
Procedure:
-
On the day of administration, thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
In a sterile vial, add the required volume of sterile corn oil.
-
Add the this compound DMSO stock solution to the corn oil to achieve a final DMSO concentration of 10% (v/v). For example, to prepare 1 mL of the final formulation, add 100 µL of a 20.8 mg/mL this compound stock in DMSO to 900 µL of corn oil.
-
Mix the solution thoroughly by vortexing or sonication until a clear, homogenous solution is obtained.
-
Visually inspect the solution for any precipitation or phase separation before administration.
-
Administer the freshly prepared formulation to the animals via intravenous injection. The recommended dosage from a published study is approximately 16 mg/kg, administered twice a week for five days in NMRI mice. However, the optimal dosage and schedule should be determined empirically for each specific animal model and experimental design.
Note: It is crucial to prepare this formulation fresh on the day of use.[2] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
Experimental Workflow Diagram
The following diagram outlines the key steps for the preparation of this compound for in vivo studies.
References
Assays for measuring VLX600-induced mitochondrial respiration inhibition
Application Notes and Protocols
Topic: Assays for Measuring VLX600-Induced Mitochondrial Respiration Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a small molecule iron chelator that has demonstrated anti-cancer properties by targeting cellular metabolism.[1][2] A primary mechanism of action for this compound is the inhibition of mitochondrial respiration, leading to a bioenergetic catastrophe in cancer cells, particularly those in nutrient-restricted microenvironments.[1][3] This document provides detailed protocols and data for assessing the inhibitory effect of this compound on mitochondrial function, focusing on the widely used Seahorse XF Extracellular Flux Analyzer technology. This technology allows for the real-time measurement of the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.[4][5]
Mechanism of Action: this compound and Mitochondrial Respiration
This compound functions as an iron chelator, which disrupts the activity of the iron-sulfur clusters essential for the function of the mitochondrial electron transport chain (ETC) complexes.[2][3] This inhibition disrupts oxidative phosphorylation (OXPHOS), leading to a significant decrease in mitochondrial ATP production.[1][2][3] The resulting energy crisis can trigger protective responses like autophagy or, in cells with limited metabolic flexibility, lead to cell death.[1][3][6][7]
Caption: Signaling pathway of this compound-induced mitochondrial inhibition.
Quantitative Data Summary
The effects of this compound on mitochondrial respiration have been quantified in various cancer cell lines. The following table summarizes key findings from published studies.
| Cell Line | This compound Concentration | Treatment Duration | Assay Method | Key Findings on Mitochondrial Respiration | Reference |
| IMR-32 (Neuroblastoma) | 200 nM, 400 nM | 4 hours | Seahorse XF OCR | Reduced Oxygen Consumption Rate (OCR). No stimulation of OCR after FCCP injection, indicating impaired mitochondrial function. | [3] |
| Sk-N-BE(2) (Neuroblastoma) | 200 nM, 400 nM | 4 hours | Seahorse XF OCR | Reduced Oxygen Consumption Rate (OCR). No stimulation of OCR after FCCP injection, suggesting impaired mitochondrial function. | [3] |
| HCT 116 (Colon Carcinoma) | Not Specified | Not Specified | Not Specified | A reduction in the oxygen consumption rate of mitochondria and disruption of oxidative phosphorylation. | [1] |
| U251 (Glioblastoma) | Not Specified | Not Specified | Not Specified | Accompanied by decreased oxygen consumption. | [7] |
Experimental Protocols
Protocol 1: Measuring OCR using the Seahorse XF Cell Mito Stress Test
This protocol details the use of an Agilent Seahorse XF Analyzer to measure the real-time oxygen consumption rate (OCR) of cells treated with this compound. The Mito Stress Test sequentially injects mitochondrial inhibitors to reveal a detailed profile of respiratory function.[4][8]
Materials:
-
Seahorse XF Analyzer (e.g., XFe96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant Solution
-
This compound stock solution (in DMSO)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)[4]
-
Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4[8][9]
-
Cell line of interest
Procedure:
Day 1: Cell Seeding
-
Seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density. Ensure even cell distribution.
-
Incubate overnight in a standard cell culture incubator (37°C, 5% CO₂).
Day 2: Assay Execution
-
Sensor Cartridge Hydration: Place the sensor cartridge upside down and pipette 200 µL of Seahorse XF Calibrant solution into each well of the utility plate. Lower the sensor cartridge onto the utility plate and incubate overnight at 37°C in a non-CO₂ incubator.[10]
-
Prepare Assay Medium: Warm the supplemented XF assay medium to 37°C.[8]
-
Prepare this compound and Inhibitor Plate:
-
Prepare working solutions of this compound in the assay medium.
-
Reconstitute the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) according to the manufacturer's instructions.[4]
-
Load the appropriate volumes of the inhibitors into the designated ports (A, B, C) of the hydrated sensor cartridge.
-
-
Cell Plate Preparation:
-
Remove the cell culture microplate from the incubator.
-
Wash the cells by removing the culture medium and adding 180 µL/well of pre-warmed assay medium. Repeat twice.
-
Add the final volume of assay medium containing the desired concentrations of this compound (or vehicle control).
-
Incubate the cell plate in a 37°C non-CO₂ incubator for at least 1 hour to allow temperature and pH to equilibrate.[9]
-
-
Seahorse XF Analyzer Assay:
-
Load the sensor cartridge into the Seahorse XF Analyzer for calibration.
-
Once calibration is complete, replace the calibrant plate with the cell culture plate.
-
Initiate the assay protocol. A typical protocol involves:
-
Basal OCR measurement (3-4 cycles).
-
Injection from Port A (Oligomycin) and subsequent OCR measurement (3 cycles).
-
Injection from Port B (FCCP) and subsequent OCR measurement (3 cycles).
-
Injection from Port C (Rotenone/Antimycin A) and subsequent OCR measurement (3 cycles).[8]
-
-
Data Analysis:
-
After the run, normalize the OCR data to cell number or protein concentration.
-
The Seahorse software will calculate key parameters of mitochondrial function:
-
Basal Respiration: The initial OCR before inhibitor injection.
-
ATP-Linked Respiration: The decrease in OCR after Oligomycin injection.[4]
-
Maximal Respiration: The peak OCR after FCCP injection.[3]
-
Proton Leak: The remaining OCR after Oligomycin injection.[4]
-
Non-Mitochondrial Respiration: The OCR remaining after Rotenone/Antimycin A injection.[4]
-
Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.
References
- 1. | BioWorld [bioworld.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Iron Chelator this compound Inhibits Mitochondrial Respiration and Promotes Sensitization of Neuroblastoma Cells in Nutrition-Restricted Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring the mitochondrial oxygen consumption rate (OCR) [bio-protocol.org]
- 10. agilent.com [agilent.com]
Application Notes and Protocols: Assessing Autophagy After VLX600 Treatment
Introduction
VLX600 is a novel, first-in-class small molecule that has undergone Phase I clinical trials for the treatment of advanced solid tumors.[1][2][3] Its mechanism of action involves the chelation of intracellular iron, leading to the inhibition of mitochondrial oxidative phosphorylation (OXPHOS).[3][4][5] This disruption of mitochondrial function results in a "bioenergetic catastrophe" and subsequent tumor cell death, particularly in the metabolically compromised, hypoxic regions of solid tumors that are often resistant to conventional therapies.[1][5]
Recent studies have revealed that this compound induces a caspase-independent, autophagy-dependent type of cell death (ADCD) in cancer cells, such as glioblastoma.[4][6][7] This process is often accompanied by mitophagy, the selective autophagic clearance of damaged mitochondria.[4][6] However, in other contexts, this compound-induced autophagy has been described as a protective response, suggesting its role is highly context-dependent.[8] Therefore, accurately assessing the induction and flux of autophagy is critical for understanding the cellular response to this compound and for the development of effective therapeutic strategies.
These application notes provide a comprehensive set of protocols for researchers to monitor and quantify autophagy in cancer cells following treatment with this compound. The methodologies cover the gold-standard techniques for autophagy assessment, including Western blotting for key protein markers, fluorescence microscopy for visualizing autophagosomes, and transmission electron microscopy for ultrastructural analysis.
Core Concept: Measuring Autophagic Flux
Autophagy is a highly dynamic, multi-step process involving the formation of double-membraned vesicles called autophagosomes, which engulf cellular cargo and fuse with lysosomes to form autolysosomes, where the contents are degraded.[9][10] A static measurement of autophagosome numbers can be misleading; an accumulation of autophagosomes could signify either a robust induction of autophagy or a blockage in the final degradation step (i.e., fusion with lysosomes).[9][11]
Therefore, it is essential to measure autophagic flux , which reflects the entire process from autophagosome formation to degradation.[11][12] This is typically achieved by comparing the levels of autophagy markers in the presence and absence of lysosomal inhibitors, such as Bafilomycin A1 or Chloroquine.[13][14] These agents block the final degradation step, causing autophagosomes to accumulate. A greater accumulation of markers in the presence of the inhibitor indicates a higher rate of autophagic flux.[11]
Overall Experimental Workflow
The following diagram outlines the general workflow for assessing autophagy in response to this compound treatment.
Caption: General workflow for assessing this compound-induced autophagy.
This compound Signaling Pathway Leading to Autophagy
This compound's primary mechanisms of action converge on mitochondria, leading to cellular stress that activates the autophagic machinery.
Caption: this compound mechanism of action inducing autophagy.
Protocol 1: Western Blotting for Autophagic Flux
This protocol details the detection of two key autophagy markers: the conversion of LC3-I to LC3-II, which correlates with autophagosome number, and the degradation of p62/SQSTM1, a protein that is selectively targeted for autophagic clearance.[15][16]
A. Materials
-
Cell Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Protein Assay Kit (e.g., BCA).
-
SDS-PAGE gels (12-15% for good LC3-I/II separation).[17]
-
PVDF membranes.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
-
Primary Antibodies:
-
Rabbit anti-LC3B (recognizes both LC3-I and LC3-II).
-
Mouse anti-p62/SQSTM1.
-
Mouse or Rabbit anti-Actin or Tubulin (loading control).
-
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
B. Experimental Procedure
-
Cell Treatment: Plate cells and allow them to adhere. Treat with desired concentrations of this compound for various time points (e.g., 6, 12, 24 hours). For autophagic flux assessment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 20 µM Chloroquine) to a parallel set of wells for the last 2-4 hours of this compound treatment.
-
Cell Lysis: Wash cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a microfuge tube.[17]
-
Protein Quantification: Incubate lysates on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per lane by boiling in Laemmli buffer. Separate proteins on a 12-15% SDS-PAGE gel. Transfer proteins to a PVDF membrane.[17]
-
Immunoblotting:
-
Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature.[17]
-
Incubate with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize LC3-II and p62 levels to the loading control (Actin or Tubulin). The LC3-II/LC3-I ratio or total LC3-II levels can be used as an indicator of autophagosome formation.[18]
C. Data Presentation
| Treatment Group | This compound (µM) | Bafilomycin A1 (100 nM) | Normalized LC3-II / Actin Ratio | Normalized p62 / Actin Ratio |
| Control | 0 | - | 1.0 | 1.0 |
| Control + Baf A1 | 0 | + | 2.5 | 1.2 |
| This compound | 5 | - | 3.1 | 0.6 |
| This compound + Baf A1 | 5 | + | 8.5 | 1.1 |
Interpretation:
-
Increased LC3-II: this compound treatment increases the LC3-II/Actin ratio, suggesting an increase in autophagosomes.[8]
-
Decreased p62: this compound treatment decreases p62 levels, indicating its degradation via autophagy.[15]
-
Autophagic Flux: The significant accumulation of LC3-II in the "this compound + Baf A1" group compared to the "this compound" only group indicates a high rate of autophagic flux. The restoration of p62 levels in the presence of Bafilomycin A1 confirms that its degradation is autophagy-dependent.
Protocol 2: Fluorescence Microscopy of LC3 Puncta
This method allows for the direct visualization and quantification of autophagosomes, which appear as distinct punctate structures within the cytoplasm when labeled with LC3.[19]
A. Materials
-
Expression plasmid for GFP-LC3 or RFP-LC3.
-
Transfection reagent.
-
Glass-bottom dishes or coverslips.
-
Fixative: 4% Paraformaldehyde (PFA).
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Mounting medium with DAPI.
B. Experimental Procedure
-
Cell Culture and Transfection: Seed cells on glass coverslips. Transfect with GFP-LC3 plasmid using a suitable transfection reagent. Allow 24 hours for protein expression.
-
Treatment: Treat cells with this compound and/or lysosomal inhibitors as described in Protocol 1.
-
Fixation and Staining:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash twice with PBS.
-
-
Mounting and Imaging: Mount coverslips onto glass slides using mounting medium containing DAPI to stain nuclei.
-
Microscopy: Acquire images using a fluorescence or confocal microscope. Capture multiple random fields of view for each condition.[19]
-
Analysis: Manually or automatically count the number of GFP-LC3 puncta per cell using software like ImageJ.[19] A cell is often considered positive for autophagy induction if it displays >5-10 distinct puncta.
C. Data Presentation
| Treatment Group | This compound (µM) | Bafilomycin A1 (100 nM) | Average LC3 Puncta per Cell (Mean ± SD) |
| Control | 0 | - | 4 ± 2 |
| Control + Baf A1 | 0 | + | 12 ± 4 |
| This compound | 5 | - | 25 ± 8 |
| This compound + Baf A1 | 5 | + | 68 ± 15 |
Interpretation: An increase in the average number of LC3 puncta per cell indicates the accumulation of autophagosomes. A significantly higher number of puncta in the presence of Bafilomycin A1 confirms that this compound stimulates autophagic flux.[20]
Protocol 3: Transmission Electron Microscopy (TEM)
TEM is the definitive method for morphological confirmation of autophagy, providing high-resolution images of autophagic structures.[21][22] It allows for the unequivocal identification of double-membraned autophagosomes and single-membraned autolysosomes containing degraded cytoplasmic material.[10][22]
A. Experimental Procedure (Overview) This protocol is typically performed in collaboration with a specialized EM core facility.
-
Cell Preparation: Culture and treat cells with this compound as previously described.
-
Fixation: Harvest cells and fix immediately with a solution containing glutaraldehyde and paraformaldehyde in a suitable buffer (e.g., sodium cacodylate).[10] This step is critical to preserve ultrastructure.
-
Post-fixation and Staining: Post-fix the samples in osmium tetroxide, followed by staining with uranyl acetate to enhance membrane contrast.[10]
-
Dehydration and Embedding: Dehydrate the samples through an ethanol series and embed them in a resin like EMbed-812.[10]
-
Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome.[21]
-
Imaging: Place sections on copper grids and examine them with a transmission electron microscope.
-
Analysis: Identify and quantify autophagic structures. Autophagosomes are characterized by a double membrane enclosing cytoplasmic content. Autolysosomes are single-membraned and contain electron-dense, partially degraded material.[10][22]
B. Data Presentation
| Treatment Group | Autophagosomes per Cell Section (Mean ± SD) | Autolysosomes per Cell Section (Mean ± SD) |
| Control | 1.2 ± 0.8 | 0.5 ± 0.4 |
| This compound (24h) | 9.7 ± 3.1 | 4.3 ± 1.5 |
Interpretation: A significant increase in the number of autophagosomes and autolysosomes in this compound-treated cells provides strong morphological evidence of autophagy induction.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. A phase I study of the safety and tolerability of this compound, an Iron Chelator, in patients with refractory advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The iron chelator and OXPHOS inhibitor this compound induces mitophagy and an autophagy-dependent type of cell death in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. bitesizebio.com [bitesizebio.com]
- 10. biorxiv.org [biorxiv.org]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. How to Measure Autophagy by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Methods for Assessing Autophagy and Autophagic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 15. Methods for Studying Autophagy Within the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LC3 and Autophagy FAQs | Bio-Techne [bio-techne.com]
- 17. pubcompare.ai [pubcompare.ai]
- 18. researchgate.net [researchgate.net]
- 19. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Monitoring and Measuring Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Examining Autophagy in Plant by Transmission Electron Microscopy (TEM) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Visualizing Autophagy by Microscopy: TEM & LC3B Puncta Fluorescence | Bio-Techne [bio-techne.com]
Application Notes and Protocols: Utilizing VLX600 in Combination with PARP Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase (PARP) inhibitors have demonstrated significant clinical efficacy, particularly in cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1/2 mutations.[1][2] However, the efficacy of PARP inhibitors is limited in HR-proficient tumors.[3][4] A promising strategy to overcome this limitation is to induce a state of "BRCAness" or HR deficiency in these tumors, thereby sensitizing them to PARP inhibitor therapy.
VLX600 is a small molecule iron chelator that has been shown to disrupt HR by inhibiting iron-dependent histone lysine demethylases (KDMs).[3][4][5] This inhibition prevents the recruitment of key HR repair proteins, such as RAD51, to sites of DNA double-strand breaks.[3][4] By inducing an HR-deficient phenotype, this compound can synergistically enhance the cytotoxicity of PARP inhibitors in otherwise resistant, HR-proficient cancer cells.[3][4]
These application notes provide a comprehensive overview of the mechanism of action of this compound in combination with PARP inhibitors, along with detailed protocols for in vitro and in vivo studies to evaluate this therapeutic strategy.
Mechanism of Action: Synergistic Lethality
The combination of this compound and PARP inhibitors induces synthetic lethality in HR-proficient cancer cells through a multi-step process:
-
Induction of HR Deficiency by this compound: this compound, through its iron chelation properties, inhibits the activity of iron-dependent histone lysine demethylases (KDMs).[3][4] KDMs are crucial for chromatin remodeling at sites of DNA damage, a prerequisite for the recruitment of HR repair machinery. By inhibiting KDMs, this compound prevents the localization of essential HR proteins like RAD51 to double-strand breaks (DSBs).[3][4] This effectively phenocopies an HR-deficient state.
-
PARP Inhibition and Accumulation of Unrepaired DNA Damage: PARP enzymes play a critical role in the repair of single-strand DNA breaks (SSBs).[1][2] PARP inhibitors block this repair process, leading to the accumulation of SSBs.[1][2] When the replication fork encounters an unrepaired SSB, it can collapse, resulting in the formation of a DSB.
-
Synthetic Lethality: In HR-proficient cells, these DSBs would typically be repaired by the HR pathway. However, in the presence of this compound, the HR pathway is compromised. The inability to repair these DSBs, coupled with the ongoing DNA damage caused by PARP inhibition, leads to genomic instability, cell cycle arrest, and ultimately, apoptotic cell death.[3][6]
Below is a diagram illustrating the signaling pathway of this synergistic interaction.
Caption: Signaling pathway of this compound and PARP inhibitor synergy.
Quantitative Data Summary
The synergistic effect of combining this compound with PARP inhibitors has been quantified in various ovarian cancer cell lines. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Combination Index (CI) Values for this compound and Olaparib in Ovarian Cancer Cell Lines [4][7]
| Cell Line | Drug Combination | Fraction Affected (Fa) | Combination Index (CI) |
| OVCAR-8 | This compound + Olaparib | 0.5 | < 1 (Synergistic) |
| 0.75 | < 1 (Synergistic) | ||
| 0.9 | < 1 (Synergistic) | ||
| PEO14 | This compound + Olaparib | 0.5 | < 1 (Synergistic) |
| 0.75 | < 1 (Synergistic) | ||
| 0.9 | < 1 (Synergistic) | ||
| OV90 | This compound + Olaparib | 0.5 | < 1 (Synergistic) |
| 0.75 | < 1 (Synergistic) | ||
| 0.9 | < 1 (Synergistic) |
Table 2: Combination Index (CI) Values for this compound and Veliparib in Ovarian Cancer Cell Lines [6]
| Cell Line | Drug Combination | Fraction Affected (Fa) | Combination Index (CI) |
| OVCAR-8 | This compound + Veliparib | 0.5 | < 1 (Synergistic) |
| 0.75 | < 1 (Synergistic) | ||
| 0.9 | < 1 (Synergistic) | ||
| PEO14 | This compound + Veliparib | 0.5 | < 1 (Synergistic) |
| 0.75 | < 1 (Synergistic) | ||
| 0.9 | < 1 (Synergistic) | ||
| OV90 | This compound + Veliparib | 0.5 | < 1 (Synergistic) |
| 0.75 | < 1 (Synergistic) | ||
| 0.9 | < 1 (Synergistic) |
Experimental Protocols
Herein are detailed protocols for key in vitro and a general in vivo experiment to assess the combination of this compound and PARP inhibitors.
In Vitro Protocols
1. Cell Viability/Clonogenic Assay
This assay determines the long-term survival and proliferative capacity of cells following drug treatment.
-
Materials:
-
Cancer cell lines (e.g., OVCAR-8, PEO14, OV90)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
PARP inhibitor (e.g., Olaparib, Veliparib; stock solution in DMSO)
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Coomassie Brilliant Blue staining solution (0.25% Coomassie Brilliant Blue, 50% methanol, 10% acetic acid)
-
Incubator (37°C, 5% CO₂)
-
-
Protocol:
-
Seed cells in 6-well plates at a low density (e.g., 300-600 cells/well) and allow them to adhere for 4-6 hours.
-
Prepare serial dilutions of this compound and the PARP inhibitor in complete medium.
-
Treat cells with this compound alone, the PARP inhibitor alone, or the combination at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plates for 8-14 days, or until visible colonies form in the control wells.
-
Wash the colonies twice with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with Coomassie Brilliant Blue solution for 30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the surviving fraction for each treatment group relative to the vehicle control.
-
Determine the Combination Index (CI) using software like CalcuSyn or CompuSyn.
-
Caption: Workflow for the Clonogenic Assay.
2. Apoptosis Assay (Annexin V Staining)
This assay quantifies the percentage of cells undergoing apoptosis.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
PARP inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound, the PARP inhibitor, the combination, or vehicle for a specified time (e.g., 48-72 hours).
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
-
3. RAD51 Foci Formation Assay
This immunofluorescence-based assay visualizes the recruitment of RAD51 to sites of DNA damage, a key step in HR.
-
Materials:
-
Cancer cell lines
-
8-well chamber slides
-
This compound
-
DNA damaging agent (e.g., ionizing radiation or a PARP inhibitor)
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against RAD51
-
Primary antibody against γH2AX (a marker of DSBs)
-
Fluorescently-labeled secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
-
-
Protocol:
-
Seed cells on 8-well chamber slides and allow them to adhere overnight.
-
Pre-treat cells with this compound for a specified time (e.g., 2 hours).
-
Induce DNA damage (e.g., expose to 2 Gy of ionizing radiation or treat with a PARP inhibitor) and incubate for a further 6 hours.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with primary antibodies against RAD51 and γH2AX overnight at 4°C.
-
Wash with PBS and incubate with fluorescently-labeled secondary antibodies for 1 hour in the dark.
-
Wash with PBS and mount with a mounting medium containing DAPI.
-
Visualize the slides using a fluorescence microscope.
-
Count the number of RAD51 and γH2AX foci per nucleus in at least 100 cells per condition. A reduction in RAD51 foci in the presence of this compound indicates disruption of HR.
-
In Vivo Protocol
General Xenograft Tumor Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound and PARP inhibitor combination therapy. Specific parameters will need to be optimized for the chosen cell line and mouse strain.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line capable of forming xenografts
-
Matrigel (optional)
-
This compound formulated for in vivo use
-
PARP inhibitor formulated for in vivo use
-
Vehicle control solutions
-
Calipers for tumor measurement
-
Animal balance
-
-
Protocol:
-
Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into four treatment groups:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: PARP inhibitor alone
-
Group 4: this compound + PARP inhibitor
-
-
Administer the treatments according to a predetermined dosing schedule (e.g., daily, twice weekly) and route (e.g., intraperitoneal, oral gavage).
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for a specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for biomarkers like γH2AX).
-
Analyze the data to compare tumor growth inhibition between the different treatment groups.
-
Caption: Workflow for an In Vivo Xenograft Study.
Conclusion
The combination of this compound and PARP inhibitors represents a promising therapeutic strategy to expand the utility of PARP inhibitors to HR-proficient cancers. The ability of this compound to induce a synthetic lethal phenotype by disrupting homologous recombination provides a strong rationale for this combination. The protocols outlined in these application notes provide a framework for researchers to investigate and validate the efficacy of this approach in both preclinical in vitro and in vivo models. Careful optimization of experimental conditions and rigorous data analysis will be crucial for advancing this combination therapy towards clinical application.
References
- 1. This compound Disrupts Homologous Recombination and Synergizes with PARP Inhibitors and Cisplatin by Inhibiting Histone Lysine Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. oncotarget.com [oncotarget.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. icm.unicancer.fr [icm.unicancer.fr]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Synergistic Antitumor Activity of VLX600 and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for investigating the synergistic cytotoxic effects of VLX600 and cisplatin in cancer cells, with a focus on ovarian cancer. This compound is a novel small molecule iron chelator that targets the metabolic vulnerabilities of cancer cells, particularly those in hypoxic regions of tumors, by inhibiting mitochondrial oxidative phosphorylation.[1][2] Cisplatin is a cornerstone platinum-based chemotherapeutic agent that induces cell death by forming DNA adducts and triggering the DNA damage response pathway.[3][4][5]
Recent studies have demonstrated that this compound can disrupt homologous recombination (HR) DNA repair, a critical pathway for repairing DNA double-strand breaks induced by agents like cisplatin.[1][2][6][7] This disruption of HR sensitizes cancer cells, particularly those proficient in HR, to the cytotoxic effects of cisplatin, creating a powerful synergistic antitumor strategy.[1][6] These notes provide a framework for researchers to explore and validate this synergistic interaction.
Mechanism of Synergistic Action
The synergistic cytotoxicity of this compound and cisplatin stems from their complementary mechanisms of action targeting two distinct but interconnected cellular processes:
-
Cisplatin-Induced DNA Damage: Cisplatin enters the cell and forms platinum-DNA adducts, primarily intrastrand and interstrand crosslinks.[3] This damage stalls DNA replication and transcription, leading to the activation of the DNA Damage Response (DDR) pathway.[3][5][8][9] In HR-proficient cells, this damage can be repaired, leading to cell survival and potential drug resistance.[8][9]
-
This compound-Mediated Inhibition of Homologous Recombination: this compound, through its iron chelation properties, inhibits the activity of iron-dependent histone lysine demethylases (KDMs).[2][6][7] This inhibition prevents the recruitment of key HR proteins, such as RAD51, to the sites of DNA double-strand breaks.[1][6] By incapacitating the HR repair machinery, this compound renders cancer cells vulnerable to the DNA damage inflicted by cisplatin.
This dual-pronged attack, where cisplatin creates the damage and this compound prevents its repair, leads to an accumulation of lethal DNA lesions, ultimately driving the cancer cell into apoptosis.
Quantitative Data Summary
The following tables summarize representative quantitative data for the effects of this compound and cisplatin on ovarian cancer cell lines. Note that specific IC50 values can vary between cell lines and experimental conditions.
Table 1: Representative IC50 Values for Single Agent Treatment in Ovarian Cancer Cell Lines
| Compound | Cell Line | Approximate IC50 |
| Cisplatin | OVCAR-8 | 9.56 µM[10] |
| Cisplatin | SKOV-3 | 5.4 µM[11] |
| Cisplatin | A2780 | ~1-5 µM |
| This compound | OVCAR-8 | Not readily available |
Table 2: Assessment of Synergism using Combination Index (CI)
The synergistic effect of combining this compound and cisplatin can be quantified using the Combination Index (CI), calculated using the Chou-Talalay method.
| CI Value | Interpretation |
| < 1 | Synergism |
| = 1 | Additive Effect |
| > 1 | Antagonism |
In the study by Ekstrom et al. (2021), synergy between this compound (at concentrations of 20-40 nmol/L) and cisplatin was observed in HR-proficient ovarian cancer cells.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and cisplatin, alone and in combination, on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., OVCAR-8)
-
Complete cell culture medium
-
This compound and Cisplatin stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and cisplatin in complete medium. For combination studies, prepare a matrix of concentrations based on the IC50 values of the individual drugs.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each treatment condition.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis following treatment with this compound and cisplatin.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and Cisplatin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound, cisplatin, or the combination at predetermined concentrations for 24-48 hours. Include an untreated control group.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Western Blotting for DNA Repair Proteins
This protocol is for assessing the effect of this compound on the expression and localization of key homologous recombination proteins.
Materials:
-
Cancer cell line of interest
-
This compound and Cisplatin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RAD51, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound and/or cisplatin as required. To assess protein recruitment to DNA damage sites, cells can be exposed to ionizing radiation prior to lysis.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Ovarian Cancer Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of the this compound and cisplatin combination.
Materials:
-
Immunocompromised mice (e.g., NSG or nude mice)
-
Ovarian cancer cell line (e.g., OVCAR-3, SKOV-3)
-
Matrigel (optional)
-
This compound and Cisplatin formulations for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10^6 ovarian cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Cisplatin alone, this compound + Cisplatin).
-
Administer the treatments according to a predetermined schedule and dosage.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Visualizations
Caption: Synergistic mechanism of this compound and cisplatin.
Caption: Experimental workflow for evaluating this compound and cisplatin synergy.
Caption: Disruption of the HR pathway by this compound enhances cisplatin-induced apoptosis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound Disrupts Homologous Recombination and Synergizes with PARP Inhibitors and Cisplatin by Inhibiting Histone Lysine Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Cellular Responses to Cisplatin-Induced DNA Damage | Semantic Scholar [semanticscholar.org]
- 5. DNA Damage Response in Cisplatin-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound Disrupts Homologous Recombination and Synergizes with PARP Inhibitors and Cisplatin by Inhibiting Histone Lysine Demethylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Targeting DNA Damage Response and Repair to Enhance Therapeutic Index in Cisplatin-Based Cancer Treatment - ProQuest [proquest.com]
- 10. Cross-resistance of cisplatin selected cells to anti-microtubule agents: Role of general survival mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the In Vitro Antimicrobial Activity of VLX600
For Researchers, Scientists, and Drug Development Professionals
Introduction
VLX600 is an anticancer agent that has demonstrated promising antimicrobial properties. Its mechanism of action is attributed to its function as an iron chelator. By sequestering essential iron ions (Fe²⁺ and Fe³⁺), this compound effectively inhibits the growth of a variety of bacterial species. This document provides detailed application notes and standardized protocols for the in vitro evaluation of this compound's antimicrobial activity, including its synergistic effects with conventional antibiotics.
Mechanism of Action: Iron Chelation
This compound's antimicrobial effect stems from its ability to bind to and sequester iron, an essential nutrient for bacterial survival and proliferation. Iron is a critical cofactor for numerous enzymatic reactions, including those involved in cellular respiration and DNA replication. By depriving bacteria of iron, this compound disrupts these vital metabolic processes, leading to growth inhibition. This mechanism has been demonstrated to be effective against a broad spectrum of bacteria, including Mycobacterium abscessus, Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa[1][2]. The antimicrobial activity of this compound can be reversed by the addition of supplemental iron, confirming its mechanism as an iron chelator[1][2].
Caption: Mechanism of this compound as an iron chelator, preventing bacterial iron uptake.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
| Microorganism | MIC (µg/mL) |
| Escherichia coli | 16[1] |
| Staphylococcus aureus | 16[1] |
| Pseudomonas aeruginosa | 4[1] |
| Mycobacterium abscessus | 4 - 16[1][2] |
Table 2: Synergistic Activity of this compound with Conventional Antibiotics against M. abscessus
The Fractional Inhibitory Concentration (FIC) index is used to assess the synergistic, additive, or antagonistic effects of drug combinations. Synergy is defined as an FIC index of ≤ 0.5.
| Antibiotic Combination | FIC Index | Interpretation |
| This compound + Amikacin | ≤ 0.5 | Synergy[1] |
| This compound + Clarithromycin | ≤ 0.5 | Synergy[1] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound stock solution
-
Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of two-fold serial dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should span the expected MIC.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a growth control well (inoculum without this compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.
-
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipettes and tips
-
Incubator
Procedure:
-
Following the MIC determination, select the wells showing no visible growth (at and above the MIC).
-
Aliquot 10-100 µL from each of these clear wells and spread onto separate, appropriately labeled MHA plates.
-
Incubate the MHA plates at 35-37°C for 18-24 hours.
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.
Protocol 3: Checkerboard Synergy Assay
This assay is used to evaluate the interaction between this compound and another antimicrobial agent.
Materials:
-
This compound stock solution
-
Stock solution of the second antimicrobial agent (e.g., amikacin, clarithromycin)
-
Bacterial strain of interest
-
CAMHB
-
Sterile 96-well microtiter plates
-
Incubator and microplate reader
Procedure:
-
Plate Setup:
-
In a 96-well plate, prepare serial two-fold dilutions of this compound horizontally (e.g., across columns 1-10).
-
Prepare serial two-fold dilutions of the second antibiotic vertically (e.g., down rows A-G).
-
This creates a matrix of wells with varying concentrations of both agents.
-
Include a row with dilutions of this compound only (to re-determine its MIC) and a column with dilutions of the second antibiotic only.
-
Also include growth and sterility controls.
-
-
Inoculation and Incubation:
-
Inoculate the plate with the bacterial suspension prepared as described in the MIC protocol.
-
Incubate under the same conditions (35-37°C for 16-20 hours).
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpret the results based on the FICI:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
Caption: Workflow for the checkerboard synergy assay.
Protocol 4: Time-Kill Kinetics Assay
This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.
Materials:
-
This compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC)
-
Bacterial strain of interest
-
CAMHB
-
Sterile culture tubes or flasks
-
Shaking incubator
-
MHA plates
-
Sterile saline for dilutions
-
Timer
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in multiple flasks of pre-warmed CAMHB.
-
-
Assay Setup:
-
Add this compound to the flasks to achieve the desired final concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).
-
Include a growth control flask without any antimicrobial agent.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform ten-fold serial dilutions of each aliquot in sterile saline.
-
Plate a known volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.
-
-
Incubation and Counting:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control.
-
A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is observed when there is a <3-log₁₀ reduction.
-
References
Troubleshooting & Optimization
Technical Support Center: VLX600 in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of VLX600 in cell culture experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stable and effective application of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise when working with this compound in a cell culture setting, providing clear, actionable solutions.
FAQs
Q1: My this compound, dissolved in DMSO, precipitates upon addition to my cell culture medium. What should I do?
A1: This is a common challenge with hydrophobic compounds like this compound when transitioning from an organic solvent to an aqueous environment. Here are several strategies to mitigate precipitation:
-
Optimize the Dilution Method: Avoid adding the concentrated DMSO stock directly into the full volume of your culture medium. Instead, perform a serial dilution. A recommended practice is to first dilute the stock solution in a small volume of serum-free medium, mix gently, and then add this intermediate dilution to your final volume of complete medium. This gradual change in solvent polarity can help maintain solubility.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. Adding the compound to cold medium can cause thermal shock and induce precipitation.
-
Control Final DMSO Concentration: It is crucial to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), with an ideal concentration at or below 0.1%.[1] Higher concentrations of DMSO can be toxic to cells and increase the likelihood of your compound precipitating.[1]
-
Consider Sonication: If a slight precipitate forms after dilution, brief sonication of the final medium solution in a water bath sonicator may help to redissolve the compound.
Q2: I observe a precipitate in my culture plates after incubating with this compound for some time. What could be the cause?
A2: Delayed precipitation can be due to several factors:
-
Temperature and pH Shifts: The incubator environment (37°C, 5% CO2) can alter the temperature and pH of the medium, which may affect the solubility of this compound over time.[1] Ensure your medium is properly buffered for the CO2 concentration in your incubator.
-
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the culture medium, leading to the formation of insoluble complexes over the incubation period.[2]
-
Compound Degradation: While specific data on this compound degradation in cell culture is limited, it is possible that the compound degrades into less soluble byproducts.
To troubleshoot, you can perform a stability test of this compound in your specific cell culture medium under incubator conditions without cells to observe if precipitation occurs.
Q3: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A3: You can determine the kinetic solubility of this compound in your medium by following the "Protocol for Determining this compound Solubility in Cell Culture Media" provided in this guide. This will help you identify the highest concentration you can use without precipitation.
Q4: Are there any known issues with this compound stability in specific types of cell culture media (e.g., RPMI-1640 vs. DMEM)?
A4: While the available literature does not provide a direct comparison of this compound stability in different media, the composition of the medium can influence compound stability. RPMI-1640, for instance, has a different buffering system and vitamin composition compared to DMEM. It is recommended to empirically determine the stability and solubility of this compound in the specific medium you are using for your experiments by following the provided protocols.
Q5: Does the presence of Fetal Bovine Serum (FBS) affect the stability of this compound?
A5: Serum proteins can sometimes bind to small molecules, which can either increase their solubility or, in some cases, lead to the formation of protein-drug complexes that may precipitate. It is advisable to test the stability of this compound in your cell culture medium both with and without FBS to assess its impact.
Quantitative Data Summary
The following table summarizes the reported half-life and IC50 values for this compound in various contexts.
| Parameter | Value | Cell Line / Conditions | Reference |
| Pharmacokinetic Half-Life (t1/2) | ~ 4 to 5 hours | In NMRI mice | [1] |
| IC50 | ~ 6 µM | Quiescent cells in colon cancer 3-D microtissues | [1] |
| IC50 | 0.039 to 0.51 µM | In six different human cancer cell lines | [3][4] |
| IC50 (Neuroblastoma Cell Lines) | Comparable between MYCN non-amplified (Sk-N-AS, SH-SY5Y) and MYCN-amplified (CHP-212, Sk-N-BE(2), IMR-32) | 72-hour treatment | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Solvent Selection: Use high-purity, anhydrous DMSO to prepare the initial stock solution. Ensure the DMSO is not old or has absorbed water, which can reduce its solubilizing capacity.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO.
-
Dissolution: a. Add the appropriate amount of this compound powder to a sterile microcentrifuge tube. b. Add the calculated volume of DMSO to achieve the desired stock concentration. c. Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube at 37°C or sonicate for short intervals. d. Visually inspect the solution to ensure there is no undissolved material.
-
Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Objective: To dilute the this compound stock solution into cell culture media while minimizing precipitation.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium (with or without serum)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Pre-warm Medium: Ensure your cell culture medium is pre-warmed to 37°C.
-
Intermediate Dilution (Recommended): a. In a sterile tube, add the required volume of this compound stock solution to a small volume of the pre-warmed medium (e.g., 1 mL). b. Gently pipette up and down or vortex briefly to mix. This creates an intermediate dilution.
-
Final Dilution: a. Add the remaining volume of your pre-warmed complete medium to the tube containing the intermediate dilution. b. Invert the tube several times to ensure thorough mixing.
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation (e.g., cloudiness, crystals) before adding it to your cells.
Protocol 3: Assessing the Stability of this compound in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over time under experimental conditions.
Materials:
-
This compound stock solution
-
Your specific cell culture medium (with and without serum, if applicable)
-
Sterile multi-well plates (e.g., 96-well) or tubes
-
Incubator (37°C, 5% CO2)
-
Method for quantifying this compound (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of this compound-Containing Media: Prepare your desired final concentration of this compound in your cell culture medium (both with and without serum) following Protocol 2. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: a. Aliquot the prepared media into sterile wells or tubes. b. Incubate the samples under your standard cell culture conditions (37°C, 5% CO2).
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The time=0 sample should be collected immediately after preparation.
-
Sample Processing: At each time point, visually inspect for precipitation. If a quantitative analysis is to be performed, process the samples appropriately for your chosen analytical method (e.g., centrifugation to remove any precipitate, followed by analysis of the supernatant).
-
Quantification: Analyze the concentration of this compound remaining in the solution at each time point using a validated analytical method like HPLC-UV or LC-MS.
-
Data Analysis: Plot the concentration of this compound versus time to determine its stability profile. A significant decrease in concentration over time indicates instability.
Visualizations
Caption: Mechanism of action of this compound as an iron chelator leading to cancer cell death.
Caption: Troubleshooting workflow for this compound precipitation in cell culture media.
Caption: Experimental workflow for assessing the stability of this compound in cell culture media.
References
Technical Support Center: Investigating Potential Off-Target Effects of VLX600
Welcome to the technical support center for researchers utilizing VLX600. This resource is designed to provide troubleshooting guidance and address frequently asked questions regarding the potential off-target effects of this investigational anticancer agent. As an iron chelator and inhibitor of mitochondrial oxidative phosphorylation, this compound's mechanism of action can lead to a range of cellular effects, some of which may be independent of its primary intended targets.
Frequently Asked Questions (FAQs)
Q1: What are the known primary and off-target activities of this compound?
A1: this compound is primarily characterized as an iron chelator and an inhibitor of mitochondrial oxidative phosphorylation (OXPHOS)[1][2][3]. Its on-target effects are linked to the disruption of iron metabolism in cancer cells, leading to mitochondrial and nuclear stress, and ultimately, a form of autophagy-dependent cell death[1][2].
However, due to its iron-chelating properties, this compound can exert off-target effects on various iron-dependent cellular processes. A significant off-target activity is the inhibition of iron-dependent histone lysine demethylases (KDMs), which can disrupt homologous recombination (HR) DNA repair[3][4]. This can sensitize cancer cells to PARP inhibitors and platinum-based therapies[3][4]. Additionally, this compound has been observed to decrease the expression of MYCN/LMO1 in neuroblastoma cells[5][6].
Q2: I'm observing a cellular phenotype that doesn't seem to be directly related to mitochondrial dysfunction or iron metabolism. Could this be an off-target effect?
A2: It is possible. Unexplained phenotypes should be investigated to rule out off-target effects. A recommended first step is to perform a dose-response experiment. If the unexpected phenotype occurs at a significantly different concentration than the reported IC50 for on-target effects (e.g., inhibition of cell proliferation in metabolically stressed conditions), it may indicate an off-target interaction.
Another crucial experiment is a "metal rescue." Since this compound's activity is linked to iron chelation, supplementing the cell culture medium with iron (e.g., ferric chloride or ferrous sulfate) should reverse the on-target effects. If the unexpected phenotype persists despite iron supplementation, it is likely an off-target effect independent of iron chelation.
Q3: How can I differentiate between on-target and off-target effects in my experiments?
A3: Differentiating between on- and off-target effects is critical for accurate data interpretation. Here are several strategies:
-
Use a Structurally Unrelated Iron Chelator: Employ another iron chelator with a different chemical scaffold. If this compound recapitulates the observed phenotype, it is more likely to be a consequence of iron chelation (on-target). If not, the effect is likely specific to this compound's chemical structure (off-target).
-
Target Overexpression or Knockdown: If a specific off-target is suspected (e.g., a particular KDM), overexpressing that target might rescue the phenotype. Conversely, using siRNA to knock down the primary target should mimic the effects of this compound if the phenotype is on-target.
-
Cellular Thermal Shift Assay (CETSA): This technique can confirm direct binding of this compound to its intended or suspected off-targets in a cellular context. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent results between experiments. | Experimental variability; Off-target effects at higher concentrations. | 1. Strictly control for cell passage number, confluency, and reagent quality. 2. Perform a detailed dose-response curve to identify the optimal concentration range for on-target effects. 3. Include a positive control (e.g., another known iron chelator) and a negative control (vehicle). |
| Unexpected cell toxicity at low concentrations. | Potent off-target liability. | 1. Perform a "metal rescue" experiment by adding exogenous iron to see if toxicity is alleviated. 2. Test this compound in a cell line that does not express the primary target (if known and feasible). Persistent toxicity suggests off-target effects. 3. Consider a kinome scan or other broad profiling assays to identify potential off-target kinases or other proteins. |
| Observed phenotype is not reversed by iron supplementation. | Iron-independent off-target effect. | 1. Use a structurally unrelated inhibitor of the same primary target (if available). 2. Employ techniques like CETSA or chemical proteomics to identify the unintended binding partner(s) of this compound. |
Quantitative Data on Off-Target Effects
While comprehensive quantitative data for this compound's off-target interactions is limited in publicly available literature, some key data points have been reported.
| Off-Target | Assay Type | Reported Value | Reference |
| KDM4A (JMJD2A) | In vitro succinate detection luminescent assay | IC50: ~3.7 µM | [2][4] |
Experimental Protocols
In Vitro Histone Demethylase (KDM) Activity Assay
This protocol is adapted from established methods for measuring the activity of Fe(II) and α-ketoglutarate-dependent dioxygenases like the KDM4 family.
Materials:
-
Recombinant KDM enzyme (e.g., KDM4A)
-
Methylated histone peptide substrate (e.g., H3K9me3 peptide)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Cofactors: α-ketoglutarate, FeSO₄, Ascorbic acid
-
This compound and other test compounds
-
Detection reagents (e.g., succinate detection kit or antibody-based detection for the demethylated product)
-
384-well assay plates
Procedure:
-
Prepare a reaction mixture containing the assay buffer, α-ketoglutarate, FeSO₄, and ascorbic acid.
-
Add the recombinant KDM enzyme to the reaction mixture.
-
Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the demethylase reaction by adding the methylated histone peptide substrate.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the product formation using a suitable detection method (e.g., luminescence-based succinate detection or an antibody that specifically recognizes the demethylated peptide).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general framework for assessing the binding of this compound to a target protein in intact cells.
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR tubes and a thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody against the target protein
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound or vehicle control for a specific duration (e.g., 1-2 hours) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) in a thermal cycler, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein in each sample by Western blotting.
-
A positive thermal shift (i.e., more soluble protein at higher temperatures in the this compound-treated samples compared to the control) indicates target engagement.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Off-Target Effects
Caption: Overview of this compound's on-target and potential off-target pathways.
Experimental Workflow for Investigating Off-Target Effects
References
- 1. In vitro histone demethylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Histone Demethylase Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. Iron Pathways and Iron Chelation Approaches in Viral, Microbial, and Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. The Impact of Iron Chelators on the Biology of Cancer Stem Cells [mdpi.com]
- 6. This compound Disrupts Homologous Recombination and Synergizes with PARP Inhibitors and Cisplatin by Inhibiting Histone Lysine Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting VLX600 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VLX600. The information is designed to address common issues encountered during experiments, with a focus on preventing and resolving precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that acts as an iron chelator.[1] By binding to iron, it disrupts intracellular iron metabolism, which in turn inhibits mitochondrial oxidative phosphorylation (OXPHOS).[2][3] This leads to a reduction in cellular ATP levels and can induce a shift towards glycolysis.[4] this compound has been shown to have selective cytotoxic activity against cancer cells, particularly those in metabolically stressed environments.[4] Additionally, it has been found to disrupt homologous recombination (HR) DNA repair by inhibiting iron-dependent histone lysine demethylases (KDMs).[1]
Q2: What are the known solubilities of this compound?
This compound is a hydrophobic molecule with limited solubility in aqueous solutions. The known solubility in common organic solvents is summarized in the table below. It is important to note that this compound is unstable in solution, and it is highly recommended to prepare solutions fresh for each experiment.[4]
| Solvent | Solubility |
| DMSO | 25 mg/mL[4][5] |
| Dimethyl formamide | 20 mg/mL |
| Ethanol | ≤1 mg/mL |
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[4][5] It is crucial to use anhydrous, sterile DMSO to avoid introducing water, which can promote precipitation.
Q4: What is the maximum recommended final concentration of DMSO in cell culture media?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%, and should not exceed 0.5%.[6] Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any potential effects of the solvent on the cells.[6]
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
Precipitation of this compound in aqueous solutions, such as cell culture media or phosphate-buffered saline (PBS), can lead to inaccurate experimental results. The following guide provides a systematic approach to troubleshoot and prevent this issue.
Problem: I observed a precipitate immediately after adding my this compound stock solution to the aqueous medium.
This is a common issue known as "solvent shock," which occurs when a concentrated stock solution in an organic solvent is rapidly diluted into an aqueous medium. The abrupt change in solvent polarity causes the hydrophobic compound to crash out of solution.[4]
Caption: Workflow to address immediate precipitation of this compound.
Problem: My this compound solution appeared clear initially but became cloudy or formed a precipitate over time in the incubator.
This delayed precipitation can be caused by several factors related to the stability of this compound in the culture conditions or its concentration being near its solubility limit.
Caption: Troubleshooting delayed precipitation of this compound.
Summary of Factors Contributing to this compound Precipitation and Solutions
| Factor | Issue | Recommended Solution |
| Solvent Shock | Rapid dilution of concentrated DMSO stock into aqueous media causes the compound to precipitate. | Prepare an intermediate dilution of the this compound stock in a small volume of serum-free media or PBS before adding it to the final volume of complete, pre-warmed media. Add the intermediate dilution dropwise while gently mixing.[4] |
| High Final Concentration | The desired concentration of this compound exceeds its solubility limit in the specific cell culture medium. | Perform a dose-response experiment to determine the highest soluble concentration that still produces the desired biological effect. Consider that the effective concentration might be lower than the precipitation threshold.[2] |
| Temperature | Adding cold stock solution to warm media can cause a temperature shock, leading to precipitation. | Warm the cell culture medium to 37°C before adding the this compound solution. Allow the prepared media containing this compound to equilibrate to 37°C before adding it to the cells.[2] |
| pH | The pH of the cell culture medium can affect the solubility of this compound. | Ensure the cell culture medium is properly buffered (e.g., with HEPES or sodium bicarbonate) and that the incubator's CO₂ level is correctly calibrated to maintain a stable pH (typically 7.2-7.4).[2] |
| Solution Stability | This compound is unstable in solution and can degrade or precipitate over time. | Always prepare this compound solutions fresh for each experiment. Avoid storing diluted this compound solutions, even at 4°C.[4] |
| DMSO Concentration | High final concentrations of DMSO can be toxic to cells and may also influence the solubility of this compound. | Keep the final DMSO concentration in the cell culture medium at or below 0.1% to minimize toxicity and potential solubility issues.[6][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 317.35 g/mol )[5]
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM stock solution, weigh out 3.17 mg of this compound.
-
In a sterile microcentrifuge tube, add the calculated volume of anhydrous, sterile DMSO to the this compound powder.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming at 37°C or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Serum-free cell culture medium or PBS (for intermediate dilution)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution: In a sterile conical tube, add the required volume of the 10 mM this compound stock solution to a small volume of serum-free medium or PBS. For example, to prepare a 10 µM final concentration, you can make a 1:100 intermediate dilution (e.g., 10 µL of 10 mM stock into 990 µL of serum-free medium to get a 100 µM intermediate solution). Gently pipette up and down to mix.
-
Prepare the final working solution: Add the intermediate dilution to the pre-warmed complete cell culture medium to achieve the desired final concentration. For the example above, you would add 100 µL of the 100 µM intermediate solution to 900 µL of complete medium to get a final concentration of 10 µM.
-
Crucially, add the intermediate dilution dropwise to the complete medium while gently swirling or vortexing the tube to ensure rapid and even dispersion and prevent precipitation.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Signaling Pathways
This compound and the Homologous Recombination Pathway
This compound, as an iron chelator, inhibits the activity of iron-dependent histone lysine demethylases (KDMs). This inhibition disrupts the recruitment of key DNA repair proteins, such as RAD51, to the sites of double-strand breaks, thereby impairing the homologous recombination (HR) DNA repair pathway.[1]
Caption: this compound inhibits homologous recombination repair.
This compound and the mTOR Signaling Pathway
This compound has been shown to inhibit the phosphorylation of 4E-BP1 and p70S6K, which are two downstream targets of the mTOR signaling pathway.[4][5] This suggests that this compound can modulate mTOR signaling, which is a central regulator of cell growth, proliferation, and metabolism.
Caption: this compound modulates the mTOR signaling pathway.
References
- 1. Troubleshooting Purification Methods [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for managing the cytotoxic effects of VLX600 on normal, non-cancerous cells during pre-clinical research. This compound, a novel iron chelator, demonstrates potent anti-cancer activity by inhibiting mitochondrial respiration and inducing a bioenergetic crisis in tumor cells.[1][2][3][4] However, understanding and mitigating its impact on normal cells is critical for its therapeutic development. This resource offers a structured question-and-answer format to address common challenges, detailed experimental protocols, and visual aids to clarify complex biological pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound is an iron chelator that disrupts intracellular iron metabolism. This leads to the inhibition of mitochondrial respiration and oxidative phosphorylation (OXPHOS), ultimately causing a severe depletion of cellular ATP and inducing a bioenergetic catastrophe and cell death.[2][4] This effect is particularly pronounced in the nutrient-deprived and hypoxic microenvironments often found in solid tumors.[3]
Q2: How does the cytotoxicity of this compound in normal cells compare to its effect on cancer cells?
A2: While this compound is designed to selectively target cancer cells, it can also exhibit cytotoxicity in normal cells. However, research suggests a degree of selectivity. For instance, the IC50 value for this compound in the non-tumoral human lung fibroblast cell line MRC-5 has been reported to be 0.60 ± 0.01 μM.[5] In contrast, IC50 values in various human cancer cell lines can be significantly lower, ranging from 0.039 to 0.51 μM, indicating a higher sensitivity of these cancer cells.[5] For example, neuroblastoma cells have shown a particular vulnerability to this compound, with IC50 values around 200–400 nM, which is substantially lower than that observed in human colon tumor cells (IC50 ~ 6.5 µM).[1]
Q3: Are there observable signs of cytotoxicity in normal cells treated with this compound?
A3: Yes, common indicators of cytotoxicity can be observed in normal cells upon exposure to this compound. These can be quantified using various in vitro assays that measure changes in cell membrane integrity, metabolic activity, and intracellular ATP levels. Visual confirmation through microscopy may reveal changes in cell morphology, detachment from the culture surface, and a reduction in cell density.
Troubleshooting Guide
Issue 1: Excessive cytotoxicity observed in normal cell control cultures.
-
Possible Cause 1: High concentration of this compound. The cytotoxic effects of this compound are dose-dependent. Concentrations that are effective against sensitive cancer cell lines may be overly toxic to normal cells.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound that induces cytotoxicity in the target cancer cells while minimizing the effect on normal cells.
-
-
Possible Cause 2: Nutrient-depleted culture conditions. The cytotoxicity of this compound can be exacerbated in environments with limited glucose.[6]
-
Solution: Ensure that the cell culture medium is adequately supplemented with glucose and other essential nutrients to support normal cell metabolism. This may help to partially mitigate the bioenergetic crisis induced by this compound.
-
-
Possible Cause 3: Increased oxidative stress. As an iron chelator that disrupts mitochondrial function, this compound may lead to an increase in reactive oxygen species (ROS), contributing to cytotoxicity.
Issue 2: Difficulty in quantifying the extent of this compound-induced cytotoxicity.
-
Possible Cause: Use of a single cytotoxicity assay. Different assays measure distinct cellular parameters (e.g., metabolic activity vs. membrane integrity). Relying on a single method may not provide a complete picture of cellular health.
-
Solution: Employ a multi-assay approach to obtain a comprehensive assessment of cytotoxicity. For example, combine a metabolic assay like the MTT assay with an assay that measures membrane integrity, such as the LDH release assay. Further confirmation can be achieved by measuring intracellular ATP levels.
-
Data Presentation
Table 1: Comparative in Vitro Cytotoxicity of this compound
| Cell Line Type | Cell Line | IC50 (μM) |
| Normal Human Lung Fibroblast | MRC-5 | 0.60 ± 0.01[5] |
| Human Lung Carcinoma | A549 | 0.51 ± 0.03[5] |
| Human Ovarian Teratocarcinoma | CH1/PA-1 | 0.16 ± 0.01[5] |
| Human Colon Adenocarcinoma | SW480 | 0.039 ± 0.005[5] |
| Human Colon Adenocarcinoma | Colo205 | 0.11 ± 0.01[5] |
| Human Colon Adenocarcinoma | Colo320 | 0.12 ± 0.01[5] |
| Human Breast Adenocarcinoma | MCF-7 | 0.43 ± 0.03[5] |
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is indicative of their viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Cell culture medium (serum-free for incubation step)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and appropriate controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Remove the treatment medium and add 100 µL of serum-free medium and 10 µL of MTT solution to each well.[10]
-
Incubate the plate for 1-4 hours at 37°C, allowing for the formation of formazan crystals.[10]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay quantifies the release of LDH from cells with damaged plasma membranes.
Materials:
-
Commercially available LDH cytotoxicity assay kit (or individual reagents: Tris buffer, lithium lactate, NAD+, INT, PMS)
-
Cell culture supernatant
-
96-well plates
Protocol:
-
Seed cells and treat with this compound as described for the MTT assay.
-
At the end of the incubation period, carefully collect the cell culture supernatant from each well.
-
Transfer 50 µL of the supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
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Add 50 µL of the reaction mixture to each well containing the supernatant.
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Incubate the plate at room temperature for a specified time (e.g., 5-30 minutes), protected from light.
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Measure the absorbance at 490 nm using a microplate reader.[11]
ATP Assay for Cell Viability
This assay measures the level of intracellular ATP, a direct indicator of metabolically active, viable cells.
Materials:
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Commercially available ATP-based cell viability assay kit (e.g., CellTiter-Glo®)
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Opaque-walled 96-well plates suitable for luminescence measurements
Protocol:
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Seed cells in an opaque-walled 96-well plate and treat with this compound.
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Equilibrate the plate to room temperature for approximately 30 minutes.[10]
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Prepare the ATP assay reagent according to the manufacturer's instructions.
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Add a volume of the reagent equal to the volume of the cell culture medium in each well.[10]
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Mix the contents on a plate shaker for about 2 minutes to induce cell lysis.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
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Measure the luminescence using a luminometer.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound-induced cytotoxicity.
Caption: Troubleshooting workflow for managing this compound cytotoxicity.
Caption: this compound's impact on HIF-1α and mTOR signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. Iron chelators target both proliferating and quiescent cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Comparative Study on the Complexation of the Anticancer Iron Chelator this compound with Essential Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iron Chelator this compound Inhibits Mitochondrial Respiration and Promotes Sensitization of Neuroblastoma Cells in Nutrition-Restricted Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A combination of an iron chelator with an antioxidant effectively diminishes the dendritic loss, tau-hyperphosphorylation, amyloids-β accumulation and brain mitochondrial dynamic disruption in rats with chronic iron-overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combined Iron Chelator and Antioxidant Exerted Greater Efficacy on Cardioprotection Than Monotherapy in Iron-Overloaded Rats | PLOS One [journals.plos.org]
- 9. Combined Iron Chelator and Antioxidant Exerted Greater Efficacy on Cardioprotection Than Monotherapy in Iron-Overloaded Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
Optimizing VLX600 Dosage to Minimize In Vivo Side Effects: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing VLX600 dosage and minimizing side effects during in vivo experiments. The information is presented in a question-and-answer format to directly address potential challenges.
I. Troubleshooting Guides
This section offers guidance on how to identify and mitigate common side effects observed during in vivo studies with this compound.
1. Issue: Observed Animal Lethargy, Weight Loss, or Reduced Food Intake
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Question: My animal subjects are showing signs of general malaise, such as lethargy, significant weight loss, and decreased appetite after this compound administration. What could be the cause and how can I address it?
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Answer: These are common signs of systemic toxicity. This compound's mechanism of action, which involves the inhibition of mitochondrial respiration, can affect highly metabolic tissues and lead to these generalized side effects.
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Troubleshooting Steps:
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Dosage Reduction: This is the most critical first step. Reduce the administered dose of this compound by 25-50% in a pilot group of animals to determine a better-tolerated dose.
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Dosing Schedule Modification: If using a daily dosing regimen, consider switching to an intermittent schedule (e.g., every other day or twice weekly) to allow for animal recovery between doses.
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Supportive Care: Ensure easy access to palatable, high-calorie food and hydration. Subcutaneous fluid administration may be necessary for animals showing signs of dehydration.
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Monitor Key Parameters: Closely monitor body weight, food and water intake, and clinical signs daily. Blood glucose levels should also be monitored as impaired mitochondrial function can affect glucose metabolism.
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-
2. Issue: Signs of Hematological Toxicity (Anemia)
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Question: I have observed signs of anemia (e.g., pale paws and ears, fatigue) in my experimental animals. Is this a known side effect of this compound?
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Answer: Yes, anemia has been reported as a side effect in clinical trials of this compound.[1] As an iron chelator, this compound can interfere with iron metabolism, which is essential for red blood cell production.
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Troubleshooting Steps:
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Hematological Analysis: Perform complete blood counts (CBCs) to quantify the degree of anemia (hemoglobin, hematocrit, red blood cell count).
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Iron Supplementation: While seemingly counterintuitive to the drug's mechanism, carefully controlled iron supplementation could be explored to mitigate anemia. This should be done with extreme caution as it may interfere with the anti-tumor efficacy of this compound. A pilot study to evaluate the impact of iron supplementation on both toxicity and efficacy is recommended.
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Dose Adjustment: As with general toxicity, a reduction in the this compound dose or a less frequent dosing schedule should be considered.
-
-
3. Issue: Suspected Thromboembolic Events
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Question: One of my animals died unexpectedly, and necropsy suggests a potential thromboembolic event. Is this a concern with this compound?
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Answer: A grade 3 pulmonary embolism was observed in a human phase I clinical trial at a 40 mg dose level.[1] While the direct causative link in preclinical models is not well-established in the available literature, it is a potential serious adverse event to be aware of.
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Troubleshooting Steps:
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Careful Observation: Monitor animals for any signs of respiratory distress, which could indicate a pulmonary embolism.
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Coagulation Profile: If this is a recurring issue, consider performing coagulation panels (e.g., prothrombin time, activated partial thromboplastin time) on a subset of animals to assess for any prothrombotic state induced by this compound.
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Dose-Level Caution: Exercise caution when escalating doses, particularly when approaching clinically relevant dose levels. The "3+3" dose escalation design used in clinical trials is a good model to adapt for preclinical studies to carefully assess for dose-limiting toxicities.[2]
-
-
II. Frequently Asked Questions (FAQs)
1. Dosing and Administration
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Question: What is a good starting dose for this compound in a mouse xenograft model?
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Answer: While specific preclinical dose-response toxicity data is limited in publicly available literature, a study has shown anti-tumor activity in mice at a dose of approximately 16 mg/kg administered intravenously. It is recommended to start with a lower dose (e.g., 5-10 mg/kg) and perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
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Question: What is the recommended route of administration for this compound in vivo?
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Answer: In the phase I clinical trial, this compound was administered intravenously.[1][2][3] For preclinical studies, intravenous administration is the most clinically relevant route.
2. Mechanism of Action and Side Effects
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Question: How does the mechanism of action of this compound relate to its side effects?
-
Answer: this compound is an iron chelator that inhibits mitochondrial respiration.[1] This disruption of cellular energy metabolism is not entirely specific to cancer cells and can affect normal cells, particularly those with high energy demands, leading to the observed side effects like fatigue and gastrointestinal issues.
-
Question: Are there any known drug interactions with this compound?
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Answer: The provided search results do not contain specific information on drug-drug interactions with this compound. When designing combination therapy studies, it is crucial to consider the potential for overlapping toxicities with other agents, especially those that also affect mitochondrial function or hematological parameters.
III. Data Presentation
Table 1: Summary of this compound Dosage and Side Effects in a Phase I Clinical Trial
| Dose Cohort (mg) | Administration Schedule | Most Frequent Drug-Related Adverse Events | Serious Adverse Events |
| 10, 20, 40, 80, 160, 210 | Intravenous infusion on Days 1, 8, and 15 of a 28-day cycle | Fatigue, Nausea, Constipation, Vomiting, Increased Alkaline Phosphatase, Anemia, Decreased Appetite | Grade 3 Pulmonary Embolism (at 40 mg dose level) |
Data sourced from NCT02222363 Clinical Trial.[1][2]
IV. Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study for this compound in Mice
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Animal Model: Select a suitable mouse strain (e.g., BALB/c or C57BL/6) for the study. Use both male and female mice, with at least 3-5 animals per dose group.
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Dose Escalation: Based on available data, start with a conservative intravenous dose (e.g., 5 mg/kg). Subsequent dose levels can be escalated (e.g., 10, 20, 40 mg/kg) following a "3+3" design.
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Administration: Administer this compound intravenously via the tail vein. The dosing schedule can mimic the clinical trial (e.g., Days 1, 8, and 15).
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Monitoring:
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Clinical Signs: Observe animals daily for any signs of toxicity, including changes in appearance, behavior, and activity levels.
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Body Weight: Record body weight at least three times a week. A weight loss of more than 15-20% is often considered a sign of significant toxicity.
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Food and Water Intake: Monitor daily.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause unacceptable toxicity (e.g., >20% weight loss, severe clinical signs, or death).
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Pathology: At the end of the study, perform a complete necropsy and collect major organs for histopathological analysis to identify any target organ toxicities.
V. Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key signaling pathways affected by this compound and a suggested experimental workflow for dosage optimization.
Caption: this compound's mechanism of action.
Caption: this compound's effect on mTOR and AMPK signaling.
Caption: Experimental workflow for dosage optimization.
References
- 1. Iron Chelator this compound Inhibits Mitochondrial Respiration and Promotes Sensitization of Neuroblastoma Cells in Nutrition-Restricted Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. A phase I study of the safety and tolerability of this compound, an Iron Chelator, in patients with refractory advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Common experimental artifacts with VLX600
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational anti-cancer agent, VLX600.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule that exhibits a dual mechanism of action. Primarily, it functions as an iron chelator, disrupting intracellular iron metabolism.[1][2] This leads to the inhibition of mitochondrial respiration, ultimately causing a bioenergetic catastrophe and cell death in cancer cells.[2]
Q2: How does this compound specifically target cancer cells?
This compound is particularly effective against quiescent cells found in the metabolically compromised microenvironments of solid tumors.[2] These cells are often resistant to standard chemotherapies that target rapidly dividing cells. By inhibiting mitochondrial oxidative phosphorylation (OXPHOS), this compound exploits the metabolic vulnerability of these cancer cells.
Q3: What is the solubility and stability of this compound in cell culture media?
This compound has been noted for its high lipophilicity, which may affect its solubility in aqueous solutions.[3] It is crucial to ensure complete solubilization, often in DMSO, before adding it to cell culture media. For long-term experiments, the stability of this compound in media should be considered, as degradation could affect experimental outcomes. Regular media changes with freshly prepared this compound are recommended for prolonged studies.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, Resazurin, ATP-based)
Q: My cell viability results with this compound are inconsistent or do not correlate with other cell death markers.
Potential Cause 1: Interference with Metabolic Assays. this compound directly inhibits mitochondrial function, which is the basis of MTT and resazurin assays. This can lead to an underestimation of cell viability that is not directly correlated with cell death.[4][5][6]
-
Solution: Use a non-metabolic readout for cell viability, such as an ATP-based assay (e.g., CellTiter-Glo®), which measures a more direct indicator of cell health.[7] Alternatively, use a method that directly counts viable cells, like the trypan blue exclusion assay, or a fluorescence-based live/dead staining protocol.[6][7]
Potential Cause 2: Incomplete Solubilization of Formazan Crystals. In MTT assays, incomplete solubilization of the formazan product can lead to inaccurate absorbance readings.[8]
-
Solution: Ensure complete lysis and solubilization by using an appropriate solvent and allowing sufficient incubation time with gentle mixing.[8]
Potential Cause 3: Chemical Interference. The chemical structure of this compound or its metabolites might directly interact with the assay reagents.
-
Solution: Run a cell-free control with this compound and the assay reagents to check for any direct chemical reactions that could alter the readout.
Seahorse XF Metabolic Flux Analysis
Q: I am observing unexpected changes in Oxygen Consumption Rate (OCR) or Extracellular Acidification Rate (ECAR) after this compound treatment.
Potential Cause 1: Misinterpretation of the Metabolic Switch. this compound inhibits mitochondrial respiration (OCR) and induces a compensatory shift to glycolysis (ECAR). This is an expected outcome and not necessarily an artifact.
-
Solution: Carefully interpret the data in the context of this compound's known mechanism. The decrease in OCR and increase in ECAR are indicative of its on-target effect. Use mitochondrial and glycolysis stress test kits to further dissect the metabolic phenotype.[9][10]
Potential Cause 2: Low OCR and Poor Response to Mitochondrial Stress Test Drugs. Pre-treatment with this compound may already significantly inhibit mitochondrial function, leading to a blunted response to subsequent injections of oligomycin, FCCP, or rotenone/antimycin A.
-
Solution: Optimize the concentration of this compound and the treatment duration. A shorter incubation time or lower concentration might be sufficient to observe the inhibitory effect without completely ablating mitochondrial function, allowing for a better dynamic range in the stress test.[9]
Western Blotting
Q: I am having trouble detecting changes in protein expression (e.g., HIF-1α) after this compound treatment.
Potential Cause 1: Suboptimal Lysis Buffer or Protein Extraction. HIF-1α is a nuclear protein and may require specific lysis buffers for efficient extraction.[11]
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Solution: Use a lysis buffer that includes nuclear extraction components and mechanical disruption methods like sonication to ensure complete cell lysis and release of nuclear proteins.[12]
Potential Cause 2: Protein Degradation. HIF-1α is a highly labile protein and can be rapidly degraded by proteasomes.
-
Solution: Include protease inhibitors in your lysis buffer and keep samples on ice or at 4°C throughout the extraction process.[12]
Potential Cause 3: Insufficient Blocking or Antibody Concentration. High background or weak signal can obscure the detection of the target protein.[13][14][15]
-
Solution: Optimize blocking conditions (e.g., type of blocking agent, incubation time) and perform a titration of the primary antibody to find the optimal concentration.[13][14]
Quantitative Data Summary
| Cell Line | Assay Type | IC50 (µM) | Reference |
| HCT116 | Cytotoxicity | ~6 | [16] |
| PA-1 | Cytotoxicity | 0.039 | [1] |
| A2780 | Cytotoxicity | 0.057 | [1] |
| A549 | Cytotoxicity | 0.17 | [1] |
| HeLa | Cytotoxicity | 0.22 | [1] |
| T47D | Cytotoxicity | 0.25 | [1] |
| MCF-7 | Cytotoxicity | 0.51 | [1] |
Experimental Protocols
Cell Viability (ATP-Based Assay)
-
Cell Seeding: Plate cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add an equal volume of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.[7][17]
Seahorse XF Cell Mito Stress Test
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere and form a monolayer.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.[18][19]
-
Assay Preparation:
-
One hour before the assay, replace the growth medium with pre-warmed Seahorse XF assay medium supplemented with appropriate substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 37°C incubator.
-
Load the injector ports of the hydrated sensor cartridge with the mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A) and this compound at the desired final concentrations.
-
-
Assay Execution:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture plate.
-
Follow the instrument's prompts to start the assay, which will measure baseline OCR and ECAR before sequentially injecting this compound and the mitochondrial stress test compounds.[9][10]
-
-
Data Analysis: Analyze the resulting OCR and ECAR profiles to determine parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[20]
Western Blot for HIF-1α
-
Sample Preparation:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.[12]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane three times with TBST.
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Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.[21]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
Visualizations
Caption: this compound signaling pathway.
Caption: Key experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. A phase I study of the safety and tolerability of this compound, an Iron Chelator, in patients with refractory advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad.com [bio-rad.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. youtube.com [youtube.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. biotech.cornell.edu [biotech.cornell.edu]
- 19. Protocol for Seahorse analysis of ex vivo mouse brown and white adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Interpreting Unexpected Results in VLX600 Assays
Welcome to the technical support center for VLX600 assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding unexpected results in experiments involving the iron chelator and mitochondrial respiration inhibitor, this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and unexpected outcomes that you may encounter during your this compound experiments.
1. Cell Viability Assays
-
Question: My cell viability results with this compound are inconsistent. What could be the cause?
Answer: Inconsistent cell viability can be attributed to several factors. Cell density at the time of treatment can significantly impact the efficacy of this compound. Higher cell densities may exhibit increased resistance. Additionally, the metabolic state of your cells is crucial. Since this compound targets mitochondrial respiration, the availability of glucose in your culture medium can alter the cellular response. Cells in low glucose conditions are often more sensitive to this compound-induced apoptosis.[1] Ensure you maintain consistent cell seeding densities and glucose concentrations in your media across experiments.
-
Question: I observe lower-than-expected cytotoxicity with this compound in my cancer cell line. Why is this happening?
Answer: Several factors could lead to reduced cytotoxicity. Firstly, some cancer cells exhibit a protective autophagic response to this compound treatment, which can mitigate cell death.[2] Consider co-treatment with an autophagy inhibitor, such as chloroquine, to see if this enhances this compound's cytotoxic effect. Secondly, the cell line's intrinsic metabolic phenotype plays a role. Cells that are less reliant on oxidative phosphorylation (OXPHOS) may be inherently more resistant to this compound. Lastly, ensure the this compound compound is properly stored and handled to maintain its activity.
-
Question: Can the type of viability assay affect the results with this compound?
Answer: Yes, the choice of viability assay is important. Assays based on metabolic activity (e.g., MTT, MTS) can sometimes yield misleading results with compounds that affect mitochondrial function. An ATP-based assay is often a more direct measure of cell viability in the context of a mitochondrial inhibitor like this compound.[3] It is always good practice to confirm viability results with a secondary, mechanistically different assay, such as a dye exclusion assay (e.g., Trypan Blue) or a real-time cytotoxicity assay.
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | Maintain consistent seeding density across all experiments. | High cell density can lead to increased resistance to this compound.[4][5] |
| Glucose Concentration | Use a consistent and physiologically relevant glucose concentration in the culture medium. | Low glucose can sensitize cells to this compound-induced apoptosis.[1] |
| Treatment Duration | Optimize treatment duration for your specific cell line and assay. | Effects of this compound can be time-dependent. |
| Viability Assay Choice | Prefer ATP-based assays over metabolic assays like MTT. | Mitochondrial inhibitors can interfere with MTT/MTS readouts.[3] |
2. Autophagy Assays
-
Question: I am not observing an increase in LC3-II levels by Western blot after this compound treatment. Is autophagy not being induced?
Answer: The absence of a clear LC3-II band can be due to several reasons. Firstly, it could be a technical issue with the Western blot procedure for this low molecular weight protein. Ensure you are using an appropriate gel percentage (e.g., 12-15%) and optimized transfer conditions.[6] Secondly, autophagic flux, the complete process of autophagy, might be impaired. An accumulation of autophagosomes (and thus LC3-II) can occur if their fusion with lysosomes is blocked. To assess flux, you should perform the assay in the presence and absence of a lysosomal inhibitor like chloroquine or bafilomycin A1. An increase in LC3-II levels in the presence of the inhibitor would indicate active autophagic flux.[7][8]
-
Question: My autophagy induction with this compound is inconsistent between experiments. What could be the reason?
Answer: Similar to viability assays, the induction of autophagy can be sensitive to experimental conditions. The metabolic state of the cells, including nutrient availability, can influence the autophagic response. Ensure that factors like serum concentration and glucose levels in your culture medium are consistent. Also, be aware that in some cell lines, this compound induces a protective autophagy, while in others it can lead to autophagy-dependent cell death. This differential response can contribute to variability.
3. Mitochondrial Respiration Assays (e.g., Seahorse XF Analyzer)
-
Question: I am not seeing a significant decrease in the Oxygen Consumption Rate (OCR) after injecting this compound in my Seahorse assay. What should I check?
Answer: If you don't observe the expected decrease in OCR, consider the following:
-
This compound Concentration and Incubation Time: Ensure you are using an appropriate concentration of this compound and that the incubation time is sufficient to inhibit mitochondrial respiration in your specific cell type. Titration experiments may be necessary.
-
Cell Seeding Density: The number of cells seeded in the microplate is critical for obtaining a robust OCR signal. Optimize the cell density for your cell line.
-
Instrument and Reagent Issues: Verify that the Seahorse instrument is calibrated correctly and that all reagents, including the mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A), are prepared correctly and are not expired.[9]
-
-
Question: My baseline OCR readings are highly variable between wells. How can I improve this?
Answer: High variability in baseline OCR can be due to inconsistent cell seeding or the health of the cells. Ensure you have a single-cell suspension before seeding to avoid clumps, and visually inspect the wells for even cell distribution. Also, make sure the cells are healthy and in the exponential growth phase before the assay.
Experimental Protocols
1. Cell Viability (ATP-based) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
ATP Measurement: Follow the manufacturer's instructions for your chosen ATP-based viability assay kit (e.g., CellTiter-Glo®). This typically involves adding a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the results to the vehicle-treated control to determine the percentage of cell viability.
2. Autophagy (LC3 Western Blot) Assay
-
Cell Culture and Treatment: Plate cells and treat with this compound at the desired concentration and for the appropriate time. To assess autophagic flux, include a condition where cells are co-treated with a lysosomal inhibitor (e.g., 50 µM chloroquine) for the last few hours of the this compound treatment.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 12-15% SDS-polyacrylamide gel.
-
Western Blot Transfer: Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against LC3B overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. LC3-I will appear at ~16-18 kDa and LC3-II at ~14-16 kDa.
-
Analysis: Quantify the band intensities and calculate the LC3-II/LC3-I ratio or normalize LC3-II to a loading control like β-actin. An increase in the LC3-II band, especially in the presence of a lysosomal inhibitor, indicates an induction of autophagy.[7][8]
3. Mitochondrial Respiration (Seahorse XF) Assay
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere.
-
Hydrate Sensor Cartridge: Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C.
-
Prepare Assay Medium: Prepare the assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm it to 37°C.
-
Medium Exchange: Replace the growth medium in the cell plate with the pre-warmed assay medium.
-
Incubate: Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow the cells to equilibrate.
-
Load Injection Ports: Load the injection ports of the sensor cartridge with this compound and the mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A) at optimized concentrations.
-
Run Assay: Calibrate the Seahorse XF Analyzer and run the assay according to the manufacturer's protocol.
-
Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.[9]
Signaling Pathways and Workflows
Below are diagrams illustrating key pathways and workflows related to this compound assays.
Caption: Mechanism of action of this compound in cancer cells.
Caption: A logical workflow for troubleshooting unexpected this compound assay results.
Caption: Experimental workflow for assessing autophagic flux.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Effects of cell density on drug-induced cell kill kinetics in vitro (inoculum effect) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell density-induced changes in lipid composition and intracellular trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing VLX600-Induced Side Effects in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating fatigue and nausea observed in animal models treated with VLX600.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common side effects in animal models?
A1: this compound is an investigational anti-cancer agent that acts as an iron chelator, leading to the inhibition of mitochondrial respiration and ultimately, tumor cell death. Clinical studies have shown that the most frequently reported drug-related adverse events are fatigue and nausea.[1] While specific preclinical data on this compound-induced fatigue and nausea are not extensively published, these side effects are common with chemotherapeutic agents and can be recapitulated in animal models.
Q2: How can I assess fatigue in my animal models treated with this compound?
A2: Fatigue in rodent models can be assessed using several behavioral tests that measure a decline in physical activity and endurance. Commonly used methods include the treadmill fatigue test and the grip strength assay. Voluntary wheel running activity can also be monitored for a less invasive assessment of general activity levels.[2][3][4]
Q3: How can I measure nausea in my animal models, given that rodents do not vomit?
A3: In rats, nausea-like behavior can be quantified using the kaolin consumption assay, also known as pica.[5][6][7] Pica is the behavior of eating non-nutritive substances, and an increase in kaolin consumption is a well-established surrogate for emesis in species that cannot vomit.[1]
Q4: What are the potential mechanisms behind this compound-induced fatigue and nausea?
A4: While the exact mechanisms are not fully elucidated for this compound, its action as an iron chelator and mitochondrial inhibitor likely contributes to these side effects. Iron is crucial for oxygen transport and cellular energy production. By chelating iron, this compound can disrupt these processes, leading to fatigue. The gastrointestinal distress leading to nausea may be a direct effect of the compound on the gastrointestinal tract or a centrally mediated response.
Troubleshooting Guides
Mitigating this compound-Induced Fatigue
Issue: Animals exhibit signs of fatigue (e.g., lethargy, reduced activity) after this compound administration.
Troubleshooting Steps:
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Dose Optimization:
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If therapeutically viable, consider a dose-response study to identify the lowest effective dose of this compound that minimizes fatigue.
-
-
Supportive Care:
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Ensure animals have easy access to food and water to prevent dehydration and malnutrition, which can exacerbate fatigue.
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Provide nutritional supplements if a significant decrease in food intake is observed.
-
-
Pharmacological Intervention:
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Consider the co-administration of psychostimulants that have been shown to alleviate fatigue in preclinical models. However, the potential for drug-drug interactions with this compound should be carefully evaluated.
-
-
Iron Supplementation (Cautionary Approach):
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Since this compound is an iron chelator, carefully timed and dosed iron supplementation could theoretically counteract the systemic iron depletion that may contribute to fatigue. This approach requires careful consideration as it may also interfere with the anti-cancer efficacy of this compound. A study on ferrous chelates showed that they can have an anti-fatigue effect in rats.[8][9]
-
Mitigating this compound-Induced Nausea
Issue: Rats show a significant increase in kaolin consumption, indicating nausea, following this compound administration.
Troubleshooting Steps:
-
Anti-Emetic Pre-treatment:
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Administer standard anti-emetic drugs prior to this compound treatment. The choice of anti-emetic can be guided by the suspected mechanism of nausea.
-
5-HT3 Receptor Antagonists: Ondansetron is a commonly used agent for chemotherapy-induced nausea.
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NK1 Receptor Antagonists: Aprepitant is effective against both acute and delayed nausea.
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Corticosteroids: Dexamethasone can be used alone or in combination with other anti-emetics.
-
-
Supportive Care:
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Provide highly palatable and easily digestible food to encourage eating.
-
Monitor hydration status and provide subcutaneous fluids if necessary.
-
Experimental Protocols
Assessment of Fatigue
1. Treadmill Fatigue Test
-
Objective: To measure endurance and fatigue-like behavior.
-
Procedure:
-
Acclimatize mice to the treadmill for 2-3 days prior to testing, with short running sessions at low speeds.
-
On the test day, place the mouse on the treadmill.
-
Start the treadmill at a low speed (e.g., 10 m/min) and gradually increase the speed at set intervals (e.g., increase by 2 m/min every 2 minutes).
-
The test ends when the mouse remains on the shock grid at the rear of the treadmill for a predetermined amount of time (e.g., 5-10 consecutive seconds), indicating exhaustion.
-
2. Grip Strength Assay
-
Objective: To measure muscle strength, which can be an indicator of fatigue.
-
Procedure:
-
Hold the mouse by the tail and allow it to grasp a wire grid connected to a force meter with its forelimbs.
-
Gently pull the mouse horizontally away from the grid until it releases its grip.
-
The force meter will record the peak force exerted by the mouse.
-
Perform 3-5 trials per animal and calculate the average grip strength.[13][14][15][16][17]
-
Assessment of Nausea
1. Kaolin Consumption (Pica) Assay
-
Objective: To quantify nausea-like behavior in rats.
-
Procedure:
-
House rats individually and provide them with pre-weighed amounts of standard chow and kaolin pellets.
-
Acclimatize the rats to the presence of kaolin for at least 24 hours before the experiment.
-
Administer this compound or the vehicle control.
-
Measure the consumption of both chow and kaolin at regular intervals (e.g., 24, 48, and 72 hours) post-injection by weighing the remaining pellets.
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An increase in kaolin consumption relative to the control group is indicative of nausea.[18][19][20][21][22]
-
Data Presentation
Table 1: Recommended Dosing for Anti-Emetic Agents in Rodents
| Anti-Emetic Agent | Class | Animal Model | Recommended Dose | Route of Administration | Reference |
| Ondansetron | 5-HT3 Antagonist | Rat | 0.1 - 1 mg/kg | Intraperitoneal (IP) | [6] |
| Dexamethasone | Corticosteroid | Rat | 1 - 5 mg/kg | Intraperitoneal (IP) | N/A |
| Aprepitant | NK1 Antagonist | Rat | 3 - 10 mg/kg | Oral (PO) | N/A |
Note: These are general recommendations. Optimal doses may vary depending on the specific experimental conditions and should be determined empirically.
Visualizations
Caption: Workflow for assessing and mitigating this compound-induced fatigue.
Caption: Workflow for assessing and mitigating this compound-induced nausea.
Caption: Proposed mechanism of this compound-induced side effects.
References
- 1. Pica in rats is analogous to emesis: an animal model in emesis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Mouse Model for Assessing Fatigue during Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Clinically Translatable Mouse Model for Chemotherapy-Related Fatigue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the effects of chemotherapy-induced fatigue and pharmacological interventions in multiple mouse behavioral assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pica in Rats as a Preclinical Model of Emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishment of an animal model for radiation-induced vomiting in rats using pica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pica as an index of motion sickness in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study of Anti-Fatigue Effect in Rats of Ferrous Chelates Including Hairtail Protein Hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study of Anti-Fatigue Effect in Rats of Ferrous Chelates Including Hairtail Protein Hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Treadmill Fatigue Test: A Simple, High-throughput Assay of Fatigue-like Behavior for the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Muscle Performance in Mice by Treadmill Exhaustion Test and Whole-limb Grip Strength Assay [bio-protocol.org]
- 13. Evaluation of Muscle Performance in Mice by Treadmill Exhaustion Test and Whole-limb Grip Strength Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]
- 16. MPD: JaxCC1: project protocol [phenome.jax.org]
- 17. treat-nmd.org [treat-nmd.org]
- 18. Detection of Nausea-Like Response in Rats by Monitoring Facial Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pica caused by emetic drugs in laboratory rats with kaolin, gypsum, and lime as test substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Pica behavior of laboratory rats (Rattus norvegicus domestica): Nauseated animals ingest kaolin, zeolite, bentonite, but not calcium carbonate chalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]
Improving the bioavailability of VLX600 for in vivo research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VLX600. The focus is on strategies to improve its bioavailability for in vivo research applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule compound that acts as an iron chelator. By binding to intracellular iron, it disrupts mitochondrial respiration, leading to a bioenergetic catastrophe and subsequent cell death in cancer cells.[1][2] this compound has also been shown to inhibit histone lysine demethylases (KDMs), which are iron-dependent enzymes. This inhibition disrupts the homologous recombination (HR) DNA repair pathway, making cancer cells more susceptible to DNA-damaging agents.
Q2: What are the main challenges in using this compound for in vivo research?
The primary challenge for in vivo studies with this compound is its poor aqueous solubility. This property can lead to low oral bioavailability, making it difficult to achieve therapeutic concentrations in target tissues after oral administration. Most early clinical and preclinical studies have utilized intravenous (IV) administration to bypass this issue.[1]
Q3: What are the known signaling pathways affected by this compound?
This compound is known to impact at least two critical signaling pathways:
-
Mitochondrial Oxidative Phosphorylation (OXPHOS): As an iron chelator, this compound disrupts the function of iron-containing proteins in the electron transport chain, leading to the inhibition of OXPHOS.
-
Homologous Recombination (HR) DNA Repair: By chelating iron, this compound inhibits the activity of iron-dependent histone lysine demethylases (KDMs). This, in turn, prevents the recruitment of key repair proteins like RAD51 to sites of DNA double-strand breaks, thereby disrupting the HR pathway.
Troubleshooting Guide: Improving this compound Bioavailability
This section provides guidance on potential issues and strategies to enhance the in vivo bioavailability of this compound.
Problem: Low or variable this compound exposure after oral administration.
Possible Cause: Poor dissolution and absorption of this compound in the gastrointestinal (GI) tract due to its low aqueous solubility.
Potential Solutions:
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Formulation with Solubilizing Agents: The use of excipients that improve the solubility of this compound is a primary strategy.
-
Particle Size Reduction: Decreasing the particle size of the this compound drug substance can increase its surface area, potentially leading to a faster dissolution rate.
-
Lipid-Based Formulations: Encapsulating this compound in a lipid-based delivery system can enhance its absorption.
-
Amorphous Solid Dispersions: Converting the crystalline form of this compound to an amorphous state within a polymer matrix can improve its solubility and dissolution.
-
Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can increase the aqueous solubility of this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₅N₇ | Sigma-Aldrich |
| Molecular Weight | 317.35 g/mol | Sigma-Aldrich |
| Appearance | Dark yellow powder | Sigma-Aldrich |
| Solubility | Soluble in DMSO | Sigma-Aldrich |
| Aqueous Solubility | Poor | Implied by formulation challenges |
Table 2: Overview of Formulation Strategies for Poorly Soluble Drugs
| Formulation Strategy | Advantages | Disadvantages |
| Particle Size Reduction (Micronization/Nanonization) | Increases surface area for dissolution; established technology. | Can lead to particle aggregation; may not be sufficient for very low solubility compounds. |
| Lipid-Based Formulations (e.g., SEDDS) | Can significantly enhance absorption of lipophilic drugs; may reduce food effects. | Potential for drug precipitation upon dilution in the GI tract; excipient compatibility needs to be assessed. |
| Amorphous Solid Dispersions | Substantially increases apparent solubility and dissolution rate. | Amorphous form is thermodynamically unstable and can recrystallize over time; requires careful selection of polymers. |
| Cyclodextrin Complexation | Forms a water-soluble complex, increasing drug concentration at the absorption site. | Limited drug loading capacity; the complex may dissociate before absorption. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
Objective: To reduce the particle size of this compound to the nanometer range to enhance its dissolution rate.
Materials:
-
This compound powder
-
Stabilizer solution (e.g., 1% w/v Poloxamer 407 or Hydroxypropyl methylcellulose (HPMC) in deionized water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-energy media mill
Method:
-
Prepare the stabilizer solution by dissolving the chosen stabilizer in deionized water.
-
Disperse the this compound powder in the stabilizer solution to create a pre-suspension.
-
Add the milling media to the milling chamber of the high-energy media mill.
-
Transfer the this compound pre-suspension to the milling chamber.
-
Mill the suspension at a controlled temperature for a predetermined time (e.g., 2-8 hours). The optimal milling time should be determined experimentally by monitoring particle size reduction.
-
Periodically withdraw small aliquots of the suspension to measure the particle size distribution using a laser diffraction or dynamic light scattering instrument.
-
Once the desired particle size is achieved, separate the nanosuspension from the milling media.
-
The resulting nanosuspension can be used directly for oral gavage in animal studies or can be further processed (e.g., lyophilized) into a solid dosage form.
Protocol 2: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate this compound in a lipid-based system that forms a microemulsion upon contact with gastrointestinal fluids, thereby enhancing its solubilization and absorption.
Materials:
-
This compound powder
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
Method:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select suitable excipients.
-
Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable microemulsion.
-
Prepare the SEDDS formulation by accurately weighing and mixing the selected oil, surfactant, and co-surfactant in a glass vial.
-
Add the this compound powder to the mixture and vortex or stir gently until the drug is completely dissolved. A slight warming of the mixture may be necessary to facilitate dissolution.
-
To evaluate the self-emulsification properties, add a small volume of the SEDDS formulation to a larger volume of aqueous medium (e.g., water or simulated gastric fluid) with gentle agitation. A stable and translucent microemulsion should form spontaneously.
-
The final SEDDS formulation can be encapsulated in hard or soft gelatin capsules for oral administration.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound inhibits homologous recombination by chelating iron.
Caption: this compound inhibits mTOR signaling via energy stress.
References
- 1. A phase I study of the safety and tolerability of this compound, an Iron Chelator, in patients with refractory advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
VLX600 vs. Deferoxamine: A Comparative Analysis in Cancer Cell Lines
A detailed guide for researchers on the performance and mechanisms of two prominent iron chelators in oncology research.
In the landscape of anticancer drug development, targeting the metabolic vulnerabilities of cancer cells has emerged as a promising strategy. Iron, a critical nutrient for cell growth and proliferation, is in high demand by rapidly dividing cancer cells, making iron chelation a viable therapeutic avenue. This guide provides a comprehensive comparison of two iron chelators, VLX600 and deferoxamine (DFO), focusing on their efficacy and mechanisms of action in various cancer cell lines.
At a Glance: Key Performance Indicators
| Feature | This compound | Deferoxamine (DFO) |
| Primary Mechanism | Iron Chelation, Inhibition of Mitochondrial Respiration | Iron Chelation |
| Potency (IC50) | High (nM to low µM range) | Moderate (µM range) |
| Key Cellular Effects | Induces "bioenergetic catastrophe", apoptosis, and autophagy-dependent cell death. Disrupts DNA repair. | Induces apoptosis and cell cycle arrest. Can also promote autophagy. |
| Clinical Status | Investigated in a Phase I clinical trial for advanced solid tumors.[1] | FDA-approved for iron overload; investigated in various cancer clinical trials. |
Quantitative Performance Data: Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and deferoxamine in various cancer cell lines, providing a quantitative measure of their cytotoxic potency. It is important to note that direct comparisons of IC50 values between different studies should be made with caution due to potential variations in experimental conditions.
Table 1: IC50 Values for this compound in Human Cancer Cell Lines [2]
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 0.51 ± 0.05 |
| CH1/PA-1 | Ovarian Teratocarcinoma | 0.039 ± 0.003 |
| SW480 | Colon Adenocarcinoma | 0.20 ± 0.02 |
| Colo205 | Colorectal Adenocarcinoma | 0.13 ± 0.01 |
| Colo320 | Colorectal Adenocarcinoma | 0.16 ± 0.01 |
| MCF-7 | Breast Adenocarcinoma | 0.23 ± 0.02 |
Table 2: IC50 Values and Cytotoxic Effects of Deferoxamine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / Effect | Reference |
| A549 | Lung Carcinoma | 7.5 µM | [3] |
| MCF-7 | Breast Adenocarcinoma | Significant decrease in viability at 30, 100, and 300 µM | [4][5] |
One study directly compared the potency of this compound to deferoxamine in colon cancer cell lines and found this compound to be more potent[6].
Mechanisms of Action: A Deeper Dive
Both this compound and deferoxamine exert their anticancer effects primarily through the chelation of intracellular iron. However, their downstream cellular consequences show notable differences.
This compound: This novel iron chelator is designed to induce a severe energy crisis in cancer cells. By sequestering iron, this compound inhibits mitochondrial respiration, leading to a state of "bioenergetic catastrophe" and subsequent tumor cell death[1]. Beyond its impact on metabolism, this compound has been shown to disrupt homologous recombination, a critical DNA repair pathway, and can synergize with PARP inhibitors and platinum-based chemotherapies[7]. In some cancer types, such as glioblastoma, this compound can induce an autophagy-dependent form of cell death[8][9].
Deferoxamine (DFO): As a long-established iron chelator, DFO's anticancer activity stems from its ability to deplete the intracellular iron pool, which is essential for DNA synthesis and cell cycle progression. This leads to the inhibition of cancer cell proliferation and the induction of apoptosis[10][11]. DFO is also known to stabilize Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor in cellular adaptation to low oxygen, which can have context-dependent roles in cancer progression[10][12]. In some settings, DFO-induced autophagy can be a pro-survival mechanism, while in others, it can contribute to cell death[13].
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental processes, the following diagrams were generated using Graphviz.
References
- 1. mdpi.com [mdpi.com]
- 2. A Comparative Study on the Complexation of the Anticancer Iron Chelator this compound with Essential Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. High-Dose Deferoxamine Treatment Disrupts Intracellular Iron Homeostasis, Reduces Growth, and Induces Apoptosis in Metastatic and Nonmetastatic Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Dose Deferoxamine Treatment Disrupts Intracellular Iron Homeostasis, Reduces Growth, and Induces Apoptosis in Metastatic and Nonmetastatic Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iron chelators target both proliferating and quiescent cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. Deferoxamine Inhibits Acute Lymphoblastic Leukemia Progression through Repression of ROS/HIF-1α, Wnt/β-Catenin, and p38MAPK/ERK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Deferoxamine on Leukemia In Vitro and Its Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Desferrioxamine, an iron chelator, enhances HIF-1alpha accumulation via cyclooxygenase-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Deferoxamine inhibits TRAIL-mediated apoptosis via regulation of autophagy in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of VLX600 and other iron chelators
A Comparative Guide to the Efficacy of VLX600 and Other Iron Chelators
For researchers and professionals in drug development, understanding the nuanced differences between novel and established iron chelators is critical. This guide provides a detailed comparison of this compound, a novel anti-cancer agent, with traditional iron chelators such as Deferoxamine (DFO), Deferiprone (DFP), and Deferasirox (DFX), which are primarily used for treating iron overload.
Introduction to Iron Chelators
Iron is an essential element for various cellular processes, but its excess can be toxic, leading to the generation of reactive oxygen species and subsequent cellular damage.[1] Iron chelators are molecules that bind to iron, preventing it from participating in harmful reactions and facilitating its excretion from the body.[2][3][4] While traditional iron chelators are mainstays in treating iron overload conditions[1][5], newer agents like this compound are being explored for their therapeutic potential in oncology.[6][7]
Mechanism of Action: A Comparative Overview
The therapeutic applications of iron chelators are largely dictated by their distinct mechanisms of action.
This compound: This novel agent exhibits a dual mechanism. It acts as an iron chelator, interfering with intracellular iron metabolism.[6][8] Concurrently, it inhibits oxidative phosphorylation (OXPHOS) in the mitochondria, leading to mitochondrial dysfunction and a shift towards glycolysis.[7][9][10] This bioenergetic catastrophe ultimately induces cell death, showing selective cytotoxicity against cancer cells, particularly those in nutrient-deprived tumor microenvironments.[7][11]
Traditional Iron Chelators:
-
Deferoxamine (DFO): As a hexadentate chelator, DFO binds iron in a 1:1 ratio.[5] It primarily chelates iron from ferritin and non-transferrin-bound iron, forming a complex that is excreted through the kidneys.[1]
-
Deferiprone (DFP): A bidentate chelator, DFP binds iron in a 3:1 ratio.[1] Its ability to penetrate cell membranes allows it to chelate intracellular iron.[12]
-
Deferasirox (DFX): This is a tridentate chelator that forms a 2:1 complex with iron.[1][5] It primarily chelates intracellular iron and also increases the levels of hepcidin, a key regulator of iron homeostasis.[1]
Below is a DOT script illustrating the signaling pathway of this compound.
The following DOT script visualizes the general mechanism of traditional iron chelators.
Comparative Efficacy Data
Table 1: Quantitative Efficacy Data
| Chelator | Metric | Value | Cell Line/Condition | Reference |
| This compound | IC50 | 0.039 - 0.51 µM | Various human cancer cell lines | [8] |
| Anti-tumor activity | Observed | Human tumor xenografts (HCT116, HT29) | [7] | |
| Deferoxamine | Iron Excretion | 20 to 50 mg/day | Patients with iron overload | [5] |
| Deferiprone | Iron Removal | More effective than DFO for cardiac iron | Patients with iron overload | [12] |
| Deferasirox | Iron Chelation | Binds iron in a 2:1 ratio | N/A | [1][5] |
Experimental Protocols
A fundamental experiment to determine the anti-cancer efficacy of a compound like this compound is the assessment of its half-maximal inhibitory concentration (IC50).
Protocol: Determination of IC50 using a Cell Viability Assay
-
Cell Culture: Human cancer cell lines (e.g., HCT116) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: A serial dilution of this compound is prepared. The culture medium is replaced with medium containing different concentrations of this compound. A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assay: A cell viability reagent (e.g., MTT, PrestoBlue) is added to each well.
-
Data Acquisition: The absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The results are normalized to the control group, and the IC50 value is calculated using a dose-response curve fitting software.
The following DOT script illustrates a typical experimental workflow for IC50 determination.
Conclusion
This compound represents a mechanistically distinct iron chelator with a primary application in oncology. Its dual action of iron chelation and OXPHOS inhibition makes it a promising agent against quiescent cancer cells in metabolically stressed tumor microenvironments. In contrast, traditional iron chelators like Deferoxamine, Deferiprone, and Deferasirox are designed and utilized for the management of systemic iron overload. The choice of a specific iron chelator should be guided by the therapeutic goal, with this compound being investigated for anti-cancer therapy and the others for controlling iron toxicity. Further research and clinical trials will continue to delineate the full potential and optimal use of these compounds.
References
- 1. Iron Chelators in Treatment of Iron Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron Chelators [sickle.bwh.harvard.edu]
- 3. Chelation therapy - Wikipedia [en.wikipedia.org]
- 4. leukaemia.org.au [leukaemia.org.au]
- 5. A Review on Iron Chelators in Treatment of Iron Overload Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase I study of the safety and tolerability of this compound, an Iron Chelator, in patients with refractory advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. The iron chelator and OXPHOS inhibitor this compound induces mitophagy and an autophagy-dependent type of cell death in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. Synthetic and natural iron chelators: therapeutic potential and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
Validation of VLX600's effect on OXPHOS with other known inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
In the landscape of cancer metabolism research, targeting oxidative phosphorylation (OXPHOS) has emerged as a promising therapeutic strategy. This guide provides a comparative analysis of VLX600, a novel OXPHOS inhibitor, with other well-established inhibitors: Rotenone, Metformin, Antimycin A, and Oligomycin. This comparison is based on their mechanisms of action, potency, and effects on cellular bioenergetics, supported by experimental data and detailed protocols.
Mechanism of Action: A Diverse Attack on Cellular Respiration
The inhibitors discussed herein target different components of the mitochondrial electron transport chain (ETC) and ATP synthesis machinery, leading to a shutdown of oxidative phosphorylation.
This compound is a novel iron chelator that functionally impairs OXPHOS by inhibiting mitochondrial respiration. Its mechanism involves the depletion of iron, a critical cofactor for the iron-sulfur clusters in ETC complexes I, II, and III, as well as for the heme groups in cytochromes. This broad-spectrum inhibition disrupts the flow of electrons and subsequently reduces oxygen consumption and ATP production.
Rotenone is a classic inhibitor of Complex I (NADH:ubiquinone oxidoreductase). By binding to the quinone-binding site of Complex I, it blocks the transfer of electrons from NADH to coenzyme Q, effectively halting the entry of electrons from NADH-linked substrates into the ETC.
Metformin , a widely used anti-diabetic drug, also primarily targets Complex I. However, its inhibitory effect is generally considered to be less potent than that of rotenone. The precise mechanism is still under investigation but is thought to involve the disruption of the complex's assembly or function.
Antimycin A is a potent inhibitor of Complex III (cytochrome c reductase). It binds to the Qi site of cytochrome b within Complex III, blocking the transfer of electrons from coenzyme Q to cytochrome c. This blockade not only inhibits ATP synthesis but can also lead to the increased production of reactive oxygen species (ROS).
Oligomycin targets the final stage of OXPHOS by inhibiting ATP synthase (Complex V). Specifically, it binds to the F_o subunit of the enzyme, blocking the proton channel and preventing the influx of protons that drives the synthesis of ATP from ADP and inorganic phosphate.
Figure 1: Mechanisms of action of this compound and other OXPHOS inhibitors.
Comparative Performance: Potency and Cellular Effects
The efficacy of these inhibitors can be quantified by their half-maximal inhibitory concentration (IC50) for various cellular processes, such as oxygen consumption, ATP production, and cell viability. The following tables summarize available data from various studies. It is important to note that IC50 values can vary significantly depending on the cell line, experimental conditions, and assay used.
Table 1: Comparative IC50 Values for Inhibition of Cell Viability
| Inhibitor | Cell Line | IC50 (µM) | Reference/Notes |
| This compound | Neuroblastoma (SK-N-BE(2)) | ~0.2-0.4 | [1] |
| Colon Cancer (HCT116) | ~6.5 | [1] | |
| Rotenone | Osteosarcoma (MG-63) | 0.02 | [2] |
| Osteosarcoma (U2OS) | 1.09 | [2] | |
| Breast Cancer (MCF-7) | Varies (nM to µM range) | [3] | |
| Metformin | Breast Cancer (MCF-7) | >1000 (mM range) | [4][5] |
| Pancreatic Cancer (MiaPaCa2) | >1000 (mM range) | [5] | |
| Antimycin A | Human Pulmonary Fibroblasts | ~150 | [6] |
| Human RPE cells | Dose-dependent toxicity in µM range | [7] | |
| Oligomycin | Various Cancer Cells | Varies (ng/mL to µM range) | [8] Dose-response curves show growth inhibition. |
Table 2: Comparative Effects on Oxygen Consumption Rate (OCR)
| Inhibitor | Cell Line/System | Effect on OCR | Concentration | Reference/Notes |
| This compound | Neuroblastoma | Inhibition of mitochondrial respiration | Not specified | [9] |
| Rotenone | MDA-MB-231 | ~70% reduction | 3 nM | [3] |
| HIFdPA cells | Significant decrease in glucose-supplemented media | 750 nM | [10] | |
| Metformin | MCF-7 | Dose-dependent decrease | 0.05 - 5 mM | [11][12] |
| HCT116 p53-/- | Inhibition at concentrations similar to hepatocytes | 0.25 - 1.0 mM | [4] | |
| Antimycin A | SK-Mel-28 | Complete inhibition of mitochondrial respiration | 0.5 µM | [5] |
| Oligomycin | Rat Liver Mitochondria | Up to 50% inhibition of state 4 respiration | Not specified | [9] |
| H1299 cells | Complete inhibition of OXPHOS activity | 100 ng/mL | [8][13] |
Table 3: Comparative Effects on Cellular ATP Levels
| Inhibitor | Cell Line/System | Effect on ATP Levels | Concentration | Reference/Notes |
| This compound | Neuroblastoma | Decrease in ATP | Not specified | |
| Rotenone | MDA-MB-231 | ~25% decrease | 3 nM | [3] |
| SH-SY5Y | Significant reduction | 10 µM | [14] | |
| Metformin | H1299 | Dose-dependent decrease in ATP:ADP ratio | Varies | [15] |
| Antimycin A | L6 Rat Skeletal Muscle | Decrease in ATP content | Not specified | [1] |
| Oligomycin | HeLa cells | Elevation of mitochondrial ATP (reverse mode) | 2 µM | [16] |
| SW480 | Decrease in cell viability and ATP production | 1 and 5 µM | [17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the effects of OXPHOS inhibitors.
Oxygen Consumption Rate (OCR) Measurement using Seahorse XF Analyzer
This protocol outlines the measurement of mitochondrial respiration in live cells.
Figure 2: Experimental workflow for OCR measurement using a Seahorse XF Analyzer.
Materials:
-
Seahorse XF Analyzer (e.g., XF96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
OXPHOS inhibitors (this compound, Rotenone, Metformin, Antimycin A, Oligomycin)
-
Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
-
Cell Seeding: Seed cells at an optimal density in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.
-
Assay Preparation: On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Loading: Prepare stock solutions of the inhibitors and load them into the appropriate ports of the hydrated sensor cartridge. For a standard mitochondrial stress test, Oligomycin, FCCP, and a mixture of Rotenone and Antimycin A are used.
-
Assay Execution: Calibrate the sensor cartridge in the Seahorse XF Analyzer. Replace the calibrant plate with the cell plate and run the pre-programmed assay protocol, which involves sequential injections of the inhibitors and continuous measurement of OCR.
-
Data Analysis: Analyze the resulting OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration (the decrease in OCR after Oligomycin injection), maximal respiration (the peak OCR after FCCP injection), and non-mitochondrial respiration (the remaining OCR after Rotenone/Antimycin A injection).
Cellular ATP Level Measurement
This protocol describes a common method for quantifying intracellular ATP levels using a luminescence-based assay.
Materials:
-
Luminescence-based ATP detection assay kit (e.g., CellTiter-Glo®)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Seed cells in an opaque-walled 96-well plate and treat with various concentrations of the OXPHOS inhibitors for the desired duration.
-
Cell Lysis: Add the ATP assay reagent directly to the cell culture wells. This reagent lyses the cells and provides the necessary substrates for the luciferase reaction.
-
Incubation: Incubate the plate at room temperature for a short period (typically 10-15 minutes) to allow the luminescent signal to stabilize.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is directly proportional to the amount of ATP present.
-
Data Analysis: Normalize the luminescence readings to the number of cells (if performing a separate cell viability assay) to determine the ATP concentration per cell.
Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay is widely used to assess cell viability and proliferation.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of the OXPHOS inhibitors.
-
Reagent Addition: After the treatment period, add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.
-
Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the insoluble formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (typically around 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each inhibitor.
Conclusion
This compound represents a novel approach to OXPHOS inhibition through its iron-chelating mechanism, which leads to a broad inhibition of the electron transport chain. In comparison to classic inhibitors that target specific complexes, this compound's multi-targeted action may offer advantages in overcoming resistance mechanisms. As the data indicates, the potency of these inhibitors is highly context-dependent, varying with cell type and metabolic state. The provided protocols offer a standardized framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of targeting oxidative phosphorylation in various disease models. This guide serves as a foundational resource for the objective evaluation of this compound and its place among the growing arsenal of metabolic inhibitors.
References
- 1. Protection from antimycin A-induced mitochondrial dysfunction by Nelumbo nucifera seed extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondrial Complex I Inhibitors and Forced Oxidative Phosphorylation Synergize in Inducing Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metformin inhibits mitochondrial complex I of cancer cells to reduce tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rotenone-induced Impairment of Mitochondrial Electron Transport Chain Confers a Selective Priming Signal for NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. “Villains” Turning Good: Antimycin A and Rotenone, Mitochondrial Respiratory Chain Inhibitors, Protect H9c2 Cardiac Cells Against Insults Triggering the Intrinsic Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The effect of oligomycin on rat liver mitochondria respiring in state 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metformin directly acts on mitochondria to alter cellular bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Rotenone Inhibits Autophagic Flux Prior to Inducing Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metformin Antagonizes Cancer Cell Proliferation by Suppressing Mitochondrial-Dependent Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Real-Time Imaging of Mitochondrial ATP Dynamics Reveals the Metabolic Setting of Single Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Monitoring of dynamic ATP level changes by oligomycin-modulated ATP synthase inhibition in SW480 cancer cells using fluorescent “On-Off” switching DNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of VLX600 and Standard Chemotherapy Agents in Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel anti-cancer agent VLX600 and standard-of-care chemotherapy agents for colorectal cancer, including 5-fluorouracil (5-FU), oxaliplatin, and irinotecan. The information is compiled from preclinical studies to offer an objective overview of their respective mechanisms of action, efficacy, and experimental foundations.
Executive Summary
This compound is an iron chelator that uniquely targets the metabolic vulnerabilities of cancer cells by inhibiting mitochondrial respiration.[1][2][3] This mechanism is distinct from traditional chemotherapy agents that primarily induce cytotoxicity through DNA damage and interference with DNA synthesis. Preclinical data suggests that this compound is effective against quiescent and metabolically stressed cancer cells, a population often resistant to conventional therapies.[2][3] Standard agents like 5-FU, oxaliplatin, and irinotecan remain the cornerstone of colorectal cancer treatment, demonstrating broad efficacy by directly targeting DNA replication and integrity. This guide presents a side-by-side comparison of the available preclinical data to inform further research and drug development efforts.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and standard chemotherapy agents in various human colorectal cancer cell lines. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in a single study are limited. Experimental conditions such as cell density and assay duration can influence IC50 values.
| Drug | Cell Line | IC50 (µM) | Reference |
| This compound | HCT116 | ~10 | [4] |
| 5-Fluorouracil | COLO-205 | 3.2 | [5] |
| HT-29 | 13 | [5] | |
| Oxaliplatin | HT29 | <10 µg/ml | [6] |
| NMG64/84 | <10 µg/ml | [6] | |
| Irinotecan | Caco-2 | >30 | [7] |
| CW2 | >30 | [7] |
Data Presentation: In Vivo Efficacy
The table below outlines the in vivo anti-tumor activity of this compound and standard chemotherapy agents in colorectal cancer xenograft models. The data is presented as tumor growth inhibition (TGI) or other relevant efficacy measures as reported in the respective studies.
| Drug | Xenograft Model | Dosing Schedule | Efficacy | Reference |
| This compound | HCT116 & HT-29 | Not specified | Significantly retarded or inhibited tumor growth | [4] |
| 5-Fluorouracil | Not specified | Not specified | Response rates of 10-15% as a single agent in advanced CRC | [8] |
| Oxaliplatin | Not specified | Not specified | Response rates of 12-24% as a single agent in untreated advanced CRC | [9] |
| Irinotecan | Not specified | Not specified | Response rates of 10-11% as a single agent in relapsed/refractory advanced CRC | [9] |
| FOLFOX (5-FU + Oxaliplatin) | Stage III Colon Cancer | Adjuvant setting | Improved survival over 5-FU alone | [10] |
| FOLFIRI (5-FU + Irinotecan) | Advanced CRC | First-line treatment | Improved survival compared to 5-FU/leucovorin alone | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Clonogenic Assay
The clonogenic assay, or colony formation assay, is an in vitro cell survival assay based on the ability of a single cell to grow into a colony.
-
Cell Seeding: Seed a low density of cells (e.g., 200-1000 cells/well) in a 6-well plate.
-
Drug Treatment: Treat the cells with the desired drug concentrations for a specified period.
-
Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 1-3 weeks to allow for colony formation.
-
Colony Staining: Fix the colonies with a solution of methanol and acetic acid, and then stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well. The plating efficiency and surviving fraction are calculated based on these counts.
In Vivo Tumor Xenograft Model
This model is used to assess the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human colorectal cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Administer the test compound or vehicle control to the mice via a clinically relevant route (e.g., intravenous, oral). The dosing schedule will vary depending on the drug's properties.
-
Tumor Measurement: Measure the tumor volume periodically (e.g., 2-3 times per week) using calipers.
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) and assess other parameters such as body weight changes and overall survival.
Mechanism of Action and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways targeted by this compound and standard chemotherapy agents.
Conclusion
This compound presents a novel therapeutic strategy for colorectal cancer by targeting mitochondrial respiration, a mechanism fundamentally different from standard DNA-damaging chemotherapy agents.[1][2][3] This unique mode of action suggests that this compound could be particularly effective against the quiescent, metabolically stressed cell populations within solid tumors that are often refractory to conventional treatments.[2][3] While direct comparative preclinical data with standard agents is still emerging, the available evidence indicates that this compound has potent anti-cancer activity. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and potential for synergistic combinations of this compound with existing chemotherapy regimens in the treatment of colorectal cancer. The distinct mechanisms of action suggest a high potential for combination therapies to overcome drug resistance and improve patient outcomes.
References
- 1. This compound, an anticancer iron chelator, exerts antimicrobial effects on Mycobacterium abscessus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New drug candidate starves dormant cancer cells - Uppsala University [uu.se]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. | BioWorld [bioworld.com]
- 5. Antitumor effects of 5-fluorouracil on human colon cancer cell lines: antagonism by levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxaliplatin exerts potent in vitro cytotoxicity in colorectal and pancreatic cancer cell lines and liver metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Irinotecan induces cell cycle arrest, but not apoptosis or necrosis, in Caco-2 and CW2 colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Efficacy of oxaliplatin in the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Adverse Events During 5-fluorouracil versus 5-fluorouracil/Oxaliplatin Adjuvant Chemotherapy for Stage III Colon Cancer: A Population Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The effective combination therapies with irinotecan for colorectal cancer [frontiersin.org]
Unveiling the Antimicrobial Potential of VLX600: A Comparative Analysis
For Immediate Release
In the ongoing battle against antimicrobial resistance, the repurposing of existing drugs offers a promising avenue for novel therapeutic strategies. VLX600, a compound originally developed as an anticancer agent, has demonstrated a broad-spectrum antimicrobial activity, positioning it as a potential candidate for treating challenging bacterial infections. This guide provides a comprehensive cross-validation of this compound's antimicrobial spectrum, comparing its efficacy with standard-of-care antibiotics and detailing the experimental protocols used for its evaluation.
Comparative Antimicrobial Activity of this compound
This compound exhibits potent inhibitory activity against a range of clinically relevant bacteria, including Mycobacterium abscessus, Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Its efficacy, as determined by Minimum Inhibitory Concentration (MIC) assays, is comparable to, and in some cases surpasses, that of established antibiotics. The following table summarizes the MIC values of this compound against these pathogens, alongside a selection of commonly used antimicrobial agents for comparison.
| Microorganism | This compound | Amikacin | Cefoxitin | Clarithromycin | Ciprofloxacin | Vancomycin |
| Mycobacterium abscessus | 4 - 16 µg/mL[1][2][3][4] | 2 - 80 µg/mL | 8 µg/mL | 0.25 - >64 µg/mL | - | - |
| Escherichia coli | 16 µg/mL[1][2][3] | - | - | - | 0.015 - >64 µg/mL | - |
| Staphylococcus aureus | 16 µg/mL[1][2][3] | - | - | - | 0.12 - 256 µg/mL | 0.5 - 2 µg/mL |
| Pseudomonas aeruginosa | 4 µg/mL[1][2][3] | 0.5 - 32 µg/mL | - | - | 0.03 - >256 µg/mL | - |
Note: The MIC values for comparator antibiotics are compiled from various studies and are presented as a range to reflect inter-strain variability and potential differences in experimental conditions.
Mechanism of Action: Iron Chelation
The primary antimicrobial mechanism of this compound is attributed to its potent iron-chelating properties.[1][2][3][4] Iron is an essential nutrient for bacterial survival and pathogenesis, playing a critical role in various cellular processes, including DNA replication, metabolism, and defense against oxidative stress. By sequestering both ferric (Fe³⁺) and ferrous (Fe²⁺) ions from the environment, this compound effectively starves the bacteria of this vital element, leading to the inhibition of growth and proliferation.[1][2] This mode of action is particularly advantageous as it is less likely to induce resistance mechanisms associated with target-specific antibiotics.
Experimental Protocols
The antimicrobial activity of this compound and comparator antibiotics was determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), particularly the M24 standard for rapidly growing mycobacteria.[5][6][7][8][9] This method provides a quantitative measure of the minimum concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.
Broth Microdilution Assay Workflow
The following diagram outlines the key steps involved in the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard. This ensures a consistent number of bacterial cells in each test well.
-
Serial Dilution of Antimicrobial Agents: A series of twofold dilutions of the antimicrobial agent (e.g., this compound or a comparator antibiotic) is prepared in a 96-well microtiter plate.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria and broth only) and a sterility control well (containing broth only) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-72 hours). For rapidly growing mycobacteria, incubation times may be extended.[7][9]
-
Determination of MIC: After incubation, the plate is visually inspected for bacterial growth (indicated by turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Conclusion
This compound demonstrates significant broad-spectrum antimicrobial activity, with a mechanism of action centered on iron chelation. This novel approach holds considerable promise for the development of new treatments against drug-resistant bacteria. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in treating bacterial infections. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the quest for innovative antimicrobial therapies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an anticancer iron chelator, exerts antimicrobial effects on Mycobacterium abscessus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. scribd.com [scribd.com]
- 7. trekds.com [trekds.com]
- 8. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. uttyler.edu [uttyler.edu]
Benchmarking VLX600's Synergy with Cisplatin: A Comparative Guide for Researchers
An in-depth analysis of the synergistic effects of VLX600 in combination with cisplatin, benchmarked against other established cisplatin-based combination therapies for ovarian cancer. This guide provides a comprehensive overview of the underlying mechanisms, quantitative synergy data, and detailed experimental protocols to inform preclinical research and drug development professionals.
The novel anti-cancer agent this compound, when used in combination with the widely-used chemotherapeutic drug cisplatin, demonstrates a potent synergistic effect against ovarian cancer cells. This synergy is primarily attributed to this compound's ability to disrupt the homologous recombination (HR) DNA repair pathway, thereby sensitizing cancer cells to the DNA-damaging effects of cisplatin. This guide provides a comparative benchmark of the this compound-cisplatin combination against other standard cisplatin-based therapies, supported by available preclinical data.
Mechanism of Action: this compound and Cisplatin Synergy
This compound, an iron chelator, inhibits the activity of iron-dependent histone lysine demethylases (KDMs). This inhibition disrupts the HR repair mechanism, a critical pathway for repairing DNA double-strand breaks induced by agents like cisplatin.[1][2] By compromising the cancer cells' ability to repair DNA damage, this compound enhances the cytotoxic efficacy of cisplatin, leading to a synergistic anti-tumor effect, particularly in HR-proficient ovarian cancer cells.[1][2] This mechanism of action also underlies the observed synergy between this compound and PARP inhibitors, which also target DNA repair pathways.[1][2]
Quantitative Synergy Analysis: A Comparative Overview
The synergy between different drug combinations is quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The following tables summarize the available quantitative data for the synergy of this compound-cisplatin and other cisplatin combinations in various ovarian cancer cell lines.
Table 1: Synergy of this compound and Cisplatin Combination
| Cell Line | Combination | Combination Index (CI) | Reference |
| OVCAR-8 | This compound + Cisplatin | Synergy confirmed, specific CI values not reported in abstracts | [1][2] |
| OVCAR-8 | This compound + Olaparib (PARP inhibitor) | Synergy confirmed, specific CI values not reported in abstracts | [1][2] |
Note: While the synergistic relationship is established, specific CI values for the this compound-cisplatin combination were not available in the reviewed literature abstracts. The synergy with PARP inhibitors, which share a related mechanism, is well-documented.
Table 2: Synergy of Other Cisplatin Combinations in Ovarian Cancer Cell Lines
| Cell Line | Combination | Combination Index (CI) at Fa=0.5 (IC50) | Reference |
| A2780 | Cisplatin + Paclitaxel | 0.03 - 0.36 (Sequence-dependent) | [3] |
| A2780 | Cisplatin + Gemcitabine | < 1 (Synergistic) | [2] |
| SKOV-3 | Cisplatin + Doxorubicin | Synergy observed, specific CI values vary | [4] |
| A2780 | Cisplatin + Olaparib | 0.1 - 0.3 (at low concentrations) | [5] |
| OVCAR-3 | Cisplatin + Olaparib | 0.35 - 0.87 (at low concentrations) | [5] |
| SKOV-3 | Cisplatin + Scutellarin | 0.566 - 0.796 | [6] |
Fa = Fraction affected (e.g., 0.5 represents 50% cell growth inhibition).
Experimental Protocols
A standardized experimental approach is crucial for the accurate comparison of drug synergies. The following sections outline the general methodologies employed in the cited studies.
Cell Lines and Culture
A variety of human ovarian cancer cell lines are utilized to assess the efficacy of these drug combinations, including OVCAR-8, A2780 (cisplatin-sensitive), A2780cisR (cisplatin-resistant), SKOV-3, and OVCAR-3. Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and maintained in a humidified incubator at 37°C with 5% CO2.
Synergy Assessment: Chou-Talalay Method
The synergistic effects of the drug combinations are quantitatively determined using the Chou-Talalay method, which is based on the median-effect principle.[7][8][9] This method involves treating cancer cell lines with a range of concentrations of each drug individually and in combination at a constant ratio.
Experimental Workflow for Synergy Analysis
Clonogenic Survival Assay
The long-term effect of drug combinations on the reproductive viability of cancer cells is often assessed using a clonogenic survival assay.
Clonogenic Assay Protocol
Signaling Pathway Implication
The synergistic interaction between this compound and cisplatin is rooted in the DNA damage response pathway. By inhibiting KDMs, this compound disrupts the recruitment of key HR repair proteins, such as RAD51, to the sites of DNA double-strand breaks induced by cisplatin. This leads to an accumulation of unrepaired DNA damage, ultimately triggering apoptosis.
Simplified Signaling Pathway
Conclusion
The available preclinical data strongly suggest that the combination of this compound and cisplatin holds significant promise as a synergistic therapy for ovarian cancer, particularly in HR-proficient tumors. The mechanism of action, involving the disruption of DNA repair, provides a solid rationale for this enhanced efficacy. While a direct quantitative comparison with other cisplatin combinations is limited by the available data, the potent synergy observed for this compound with both cisplatin and PARP inhibitors positions it as a compelling candidate for further preclinical and clinical investigation. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this novel combination.
References
- 1. Gemcitabine combined with cisplatin as first-line treatment in patients 60 years or older with epithelial ovarian cancer: a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of synergism between cisplatin and gemcitabine in ovarian and non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Synergy is documented in vitro with low-dose recombinant tumor necrosis factor, cisplatin, and doxorubicin in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination treatment with cisplatin, paclitaxel and olaparib has synergistic and dose reduction potential in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Independent Validation of VLX600: A Comparative Analysis of Anticancer Iron Chelators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational anticancer agent VLX600 with other iron chelators—Ciclopirox, Deferoxamine, and Triapine—that have demonstrated preclinical anticancer activity. The information is compiled from published research findings to support independent validation and further investigation.
Quantitative Performance Analysis: Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) values of this compound and alternative iron chelators in various cancer cell lines. It is critical to note that these values are compiled from different studies, and direct comparison should be approached with caution due to variations in experimental conditions.
Table 1: this compound IC50 Values in Human Cancer Cell Lines
| Cell Line (Cancer Type) | IC50 (µM) |
| HCT116 (Colon) | ~0.2-0.4 |
| HT29 (Colon) | Not explicitly stated, but potent |
| SW620 (Colon) | Not explicitly stated, but potent |
| RKO (Colon) | Not explicitly stated, but potent |
| DLD-1 (Colon) | Not explicitly stated, but potent |
| HT8 (Colon) | Not explicitly stated, but potent |
| Ovarian Teratocarcinoma (CH1/PA-1) | 0.039 |
| Lung Carcinoma (A549) | 0.51 |
| Cervical Carcinoma (HeLa) | Not explicitly stated, but potent |
| Breast Carcinoma (MCF-7) | 0.28 |
| Pancreatic Carcinoma (SW480) | 0.17 |
| Colon Carcinoma (Colo205) | 0.18 |
| Colon Carcinoma (Colo320) | 0.11 |
| Neuroblastoma (IMR-32) | 0.206 |
| Neuroblastoma (Sk-N-BE(2)) | 0.326 |
Source: Data compiled from multiple studies. It has been noted that this compound is more potent than triapine or deferoxamine B in monolayer colon cancer cell cultures[1][2].
Table 2: Ciclopirox Olamine IC50 Values in Human Cancer Cell Lines
| Cell Line (Cancer Type) | IC50 (µM) |
| HT-29 (Colon) | 2-5 |
| Rh30 (Rhabdomyosarcoma) | 2-5 |
| MDA-MB-231 (Breast) | 2-5 |
Source: Data from a study on the antitumor activity of ciclopirox[1].
Table 3: Deferoxamine and Triapine Cytotoxicity
Mechanisms of Action: A Comparative Overview
This compound and its alternatives, while all acting as iron chelators, exhibit distinct and overlapping mechanisms of action that contribute to their anticancer effects.
This compound: This novel iron chelator primarily targets mitochondrial respiration, leading to a bioenergetic catastrophe in cancer cells[1]. It shows preferential cytotoxicity towards quiescent cells within the hypoxic cores of tumors[5]. Furthermore, this compound has been shown to disrupt homologous recombination, a key DNA repair pathway, by inhibiting iron-dependent histone lysine demethylases. This action sensitizes cancer cells to PARP inhibitors and platinum-based chemotherapy.
Ciclopirox: This antifungal agent, repurposed for its anticancer properties, also functions as an iron chelator. Its mechanisms include the inhibition of the mTORC1 signaling pathway through the activation of AMPK, promotion of the degradation of the cell cycle protein Cdc25A, and induction of autophagy via ROS-mediated activation of the JNK signaling pathway[1][5][6].
Deferoxamine: A long-standing clinical iron chelator, Deferoxamine's anticancer effects are linked to the induction of hypoxia-inducible factor-1α (HIF-1α) and the modulation of autophagy, which can, in some cellular contexts, inhibit apoptosis[2][7].
Triapine: This thiosemicarbazone is a potent inhibitor of ribonucleotide reductase, an essential enzyme for DNA synthesis and repair[4]. By chelating iron within the enzyme's active site, it disrupts the production of deoxyribonucleotides, leading to cell cycle arrest and apoptosis[4].
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams illustrate the key signaling pathways affected by these compounds and a general workflow for assessing their cytotoxicity.
Caption: this compound Mechanism of Action.
Caption: Ciclopirox Olamine's Multifaceted Anticancer Mechanisms.
Caption: General Experimental Workflow for In Vitro Cytotoxicity Assays.
Experimental Protocols: In Vitro Cytotoxicity Assessment
The evaluation of the cytotoxic potential of this compound and other anticancer agents is commonly performed using in vitro cell-based assays. The following is a generalized protocol based on standard methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulforhodamine B) assays.
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., HCT116, HT-29 for colon cancer) are cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are harvested, counted, and seeded into 96-well microtiter plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.
2. Compound Preparation and Treatment:
-
This compound and alternative compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial dilutions of the compounds are prepared in culture medium to achieve a range of final concentrations for testing.
-
The culture medium from the seeded plates is replaced with medium containing the various concentrations of the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the drug dilutions.
3. Incubation:
-
The treated plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions.
4. Cytotoxicity Measurement:
-
For MTT Assay:
-
An MTT solution is added to each well and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
A solubilization solution (e.g., acidified isopropanol or DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
For SRB Assay:
-
The cell monolayers are fixed with cold trichloroacetic acid (TCA) for 1 hour at 4°C.
-
The plates are washed with water and air-dried.
-
The fixed cells are stained with SRB solution for 30 minutes at room temperature.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The protein-bound dye is solubilized with a Tris base solution.
-
The absorbance is measured at approximately 515 nm.
-
5. Data Analysis:
-
The absorbance values are corrected by subtracting the background absorbance from the control wells.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
Dose-response curves are generated by plotting cell viability against the logarithm of the compound concentration.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
References
- 1. The antitumor activity of the fungicide ciclopirox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deferoxamine enhances cell migration and invasion through promotion of HIF-1α expression and epithelial-mesenchymal transition in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Triapine used for? [synapse.patsnap.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
Evaluating the Therapeutic Index of VLX600 in Oncology: A Comparative Analysis
For Immediate Release
In the landscape of oncology drug development, the therapeutic index (TI) remains a critical measure of a drug's safety and efficacy, representing the ratio between its toxic and therapeutic doses. This guide provides a comparative evaluation of the preclinical therapeutic index of VLX600, a novel anti-cancer agent, against a similar compound, Deferasirox. Both compounds function as iron chelators, a class of drugs that target the high iron dependency of cancer cells.
This compound is an investigational drug that inhibits mitochondrial respiration, leading to an energy crisis and subsequent cell death, particularly in the quiescent, nutrient-deprived core of solid tumors.[1] Deferasirox is an established oral iron chelator used in the treatment of iron overload, which has been repurposed and investigated for its anti-cancer properties.
Comparative Preclinical Data
A direct comparison of the therapeutic index, typically calculated as the ratio of the 50% toxic dose (TD50) or lethal dose (LD50) to the 50% effective dose (ED50), is contingent on the availability of specific preclinical data. While a precise therapeutic index for this compound from a single comprehensive study is not publicly available, its therapeutic window can be inferred from preclinical efficacy and toxicity studies. Similarly, extensive preclinical data for Deferasirox allows for an estimation of its therapeutic window in oncological applications.
| Compound | Animal Model | Tumor Type | Efficacy (Effective Dose) | Toxicity (Highest Non-Toxic Dose / LD50) | Implied Therapeutic Window |
| This compound | Mouse Xenograft | Colon Cancer (HCT 116 and HT-29) | Significant tumor growth retardation/inhibition (dose not specified in abstract)[1] | Well-tolerated with no systemic toxicity at effective doses[1] | Wide (Qualitative) |
| Deferasirox | Mouse Xenograft | Pancreatic Cancer (BxPC-3) | Significant tumor growth suppression at 160 and 200 mg/kg (oral)[2] | No serious side effects observed at 200 mg/kg[2] | Wide (Implied) |
| Rat | N/A | N/A | Oral LD50: 500 mg/kg | ||
| Mouse Xenograft | Lung Cancer (DMS-53) | Potent inhibition of tumor growth (dose not specified in abstract)[3] | No marked alterations in normal tissue histology[3] | ||
| Mouse Xenograft | Cervical Cancer | Significant suppression of tumor growth (dose not specified in abstract)[4] | No serious side effects observed[4] |
Experimental Protocols
The preclinical evaluation of both this compound and Deferasirox typically involves in vivo studies using xenograft models in immunocompromised mice. The general methodology for these studies is as follows:
-
Cell Line Implantation: Human cancer cell lines (e.g., HCT 116 for colon cancer, BxPC-3 for pancreatic cancer) are cultured and then subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly, typically twice a week, using calipers.
-
Drug Administration: Once tumors reach a predetermined size, the mice are randomized into control and treatment groups. The drug (this compound or Deferasirox) is administered at specified doses and schedules. Deferasirox is often administered orally via gavage.
-
Efficacy Assessment: The primary endpoint for efficacy is the inhibition of tumor growth, which is determined by comparing the tumor volumes in the treated groups to the control group.
-
Toxicity Assessment: Toxicity is monitored by observing the general health of the mice, including body weight changes, behavior, and any signs of distress. At the end of the study, organs may be harvested for histological analysis to identify any tissue damage.
Signaling Pathways and Experimental Workflow
The mechanisms of action of iron chelators and the typical workflow for their preclinical evaluation are illustrated in the following diagrams.
Conclusion
Based on the available preclinical data, both this compound and Deferasirox demonstrate promising anti-tumor activity with a favorable safety profile in animal models, suggesting a wide therapeutic window for both compounds. This compound shows efficacy against quiescent tumor cells, a population notoriously resistant to conventional therapies.[5] Deferasirox has been shown to be effective across a range of cancer types in preclinical models, with no serious side effects reported at doses that produce significant tumor growth inhibition.[2][4]
While a direct quantitative comparison of the therapeutic index is limited by the lack of publicly available LD50 and ED50 data for this compound from a single study, the qualitative evidence strongly supports the potential of both iron chelators as valuable therapeutic agents in oncology. Further clinical investigation is warranted to establish the therapeutic index of this compound in humans and to fully understand its clinical potential.
References
- 1. | BioWorld [bioworld.com]
- 2. Deferasirox, a novel oral iron chelator, shows antiproliferative activity against pancreatic cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The iron chelator, deferasirox, as a novel strategy for cancer treatment: oral activity against human lung tumor xenografts and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deferasirox shows inhibition activity against cervical cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
Safety Operating Guide
Proper Disposal Procedures for VLX600: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of VLX600 (CAS No. 327031-55-0), a chemical compound used in laboratory research. The following procedures are designed to ensure the safety of personnel and to minimize environmental impact, in line with regulatory guidelines.
I. Understanding the Hazards
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this compound and its containers are disposed of responsibly to prevent contamination of waterways and ecosystems.
Key Safety Information for this compound:
| Hazard Classification | Precautionary Statements | Personal Protective Equipment (PPE) |
| Acute toxicity, Oral (Category 4) | P264: Wash skin thoroughly after handling. | Safety goggles with side-shields |
| Acute aquatic toxicity (Category 1) | P270: Do not eat, drink or smoke when using this product. | Protective gloves |
| Chronic aquatic toxicity (Category 1) | P273: Avoid release to the environment. | Impervious clothing |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | Suitable respirator | |
| P330: Rinse mouth. | ||
| P391: Collect spillage. | ||
| P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
II. Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to use a licensed and approved waste disposal facility[1]. Laboratory personnel should not attempt to neutralize or dispose of this compound through standard laboratory drains or as regular waste.
Experimental Workflow for this compound Disposal:
Detailed Procedural Steps:
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE as outlined in the table above. This includes safety goggles, chemical-resistant gloves, and a lab coat or other impervious clothing.
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound, such as unused product or contaminated solids (e.g., weighing paper, spill absorbents), in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container. Do not mix with other solvent waste unless permitted by your institution's waste management guidelines.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be collected in a designated, lined container for hazardous waste. Non-disposable glassware should be decontaminated using an appropriate method as advised by your institution's safety office before washing.
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Harmful if Swallowed," "Toxic to Aquatic Life").
-
Storage: Store the sealed waste containers in a designated and secure hazardous waste accumulation area within the laboratory, away from drains and sources of ignition[1].
-
Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a collection.
-
Documentation: Maintain accurate records of the amount of this compound being disposed of, in accordance with your institution's and local regulations.
III. Spill Management
In the event of a spill, take the following immediate actions:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Control the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials, such as sawdust.
-
Collect Spillage: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal[1].
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution as recommended by your institution's safety protocols.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby building a culture of safety and trust in chemical handling practices.
References
Safeguarding Your Research: A Comprehensive Guide to Handling VLX600
Essential guidance for the safe and effective use of the investigational iron chelator, VLX600, in a laboratory setting. This document outlines critical safety protocols, operational procedures, and disposal plans to ensure the well-being of researchers and the integrity of experimental outcomes.
Researchers and drug development professionals working with this compound, a potent iron chelator with cytotoxic properties, must adhere to stringent safety protocols. This guide provides essential, immediate safety and logistical information, offering procedural, step-by-step guidance to directly address operational questions. By fostering a culture of safety and providing value beyond the product itself, this information aims to be the preferred resource for laboratory safety and chemical handling.
Immediate Safety and Handling Precautions
This compound is classified as harmful if swallowed and is very toxic to aquatic life.[1] Therefore, meticulous handling is paramount to prevent exposure and environmental contamination. The primary hazards are associated with inhalation of the powder form and direct contact with skin and eyes.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound in its solid form and when in solution.
| Task | Required Personal Protective Equipment |
| Handling this compound Powder (weighing, reconstituting) | - Gloves: Double-gloving with nitrile gloves is recommended.[2][3] - Eye Protection: Chemical safety goggles. - Respiratory Protection: A fit-tested N95 respirator or higher is essential to prevent inhalation of fine particles. - Lab Coat: A dedicated lab coat, preferably disposable, should be worn. |
| Handling this compound in Solution | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. |
Emergency Procedures
In the event of accidental exposure, immediate action is crucial.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1] |
Operational Plan for this compound Handling
A clear and structured workflow is essential for the safe and efficient use of this compound. The following diagram outlines the key steps from receiving the compound to its final disposal.
Experimental Protocols
In Vitro Cytotoxicity Assay:
A common application for this compound is the assessment of its cytotoxic effects on cancer cell lines. The following is a generalized protocol for a cell viability assay.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound from the stock solution in the appropriate cell culture medium.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Viability Assessment: Utilize a cell viability reagent (e.g., MTT, PrestoBlue) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader and calculate the percentage of cell viability relative to the vehicle-treated control cells.
Understanding the Mechanism of Action: this compound's Signaling Pathway
This compound exerts its cytotoxic effects primarily by acting as an iron chelator, which disrupts mitochondrial respiration and impacts key cellular signaling pathways such as mTOR.
By chelating intracellular iron, this compound inhibits the electron transport chain in mitochondria, leading to a decrease in ATP production.[2] This energy depletion, in turn, inhibits the mTOR signaling pathway, a central regulator of cell growth and proliferation.[4][5][6] The inhibition of mTOR can also lead to the induction of autophagy.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental harm.
Waste Segregation:
-
Solid Waste: Unused this compound powder, contaminated gloves, lab coats, plasticware, and any other solid materials that have come into contact with the compound should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound, including unused stock solutions, working solutions, and cell culture medium from treated plates, must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
Final Disposal:
All hazardous waste containing this compound must be disposed of through the institution's certified hazardous waste management program. Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and pickup procedures.
References
- 1. A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron Chelator this compound Inhibits Mitochondrial Respiration and Promotes Sensitization of Neuroblastoma Cells in Nutrition-Restricted Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Iron Chelator this compound Inhibits Mitochondrial Respiration and Promotes Sensitization of Neuroblastoma Cells in Nutrition-Restricted Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mTOR—Understanding the Clinical Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
